molecular formula C6H6Br2O4 B173566 Dimethyl trans-2,3-Dibromobutenedioate CAS No. 116631-94-8

Dimethyl trans-2,3-Dibromobutenedioate

Cat. No.: B173566
CAS No.: 116631-94-8
M. Wt: 301.92 g/mol
InChI Key: XMUOGQHVYZDUCF-ONEGZZNKSA-N
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Description

Dimethyl trans-2,3-Dibromobutenedioate, also known as dimethyl 2,3-dibromofumarate, is a high-value organobromine compound that serves as a versatile building block in synthetic organic chemistry and materials science research. A key area of scientific interest for this reagent is its unique photochemical behavior. Recent investigations have revealed that the initial trans isomer produced from bromination undergoes a spontaneous and light-accelerated isomerization to form the more stable cis isomer in solution . This controlled cis–trans isomerization makes it a compelling subject for developing novel photoresponsive molecular systems and studying reaction dynamics. The compound's structure, featuring two reactive bromine atoms and two ester functional groups, allows it to participate in various cross-coupling reactions and serve as a precursor for complex molecular architectures. Its primary research applications span the exploration of reaction mechanisms, the synthesis of specialized organic intermediates, and the fabrication of functional materials where its isomerization properties can be exploited. This product is intended for research purposes within a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (E)-2,3-dibromobut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOGQHVYZDUCF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(/C(=O)OC)\Br)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116631-94-8
Record name Dimethyl trans-2,3-Dibromobutenedioate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of dimethyl trans-2,3-dibromobutenedioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into Dimethyl trans-2,3-dibromobutenedioate, focusing on its anomalous isomerization behavior and its utility as a dense electrophilic platform for heterocyclic synthesis.

Chemical Class: Halogenated Unsaturated Diester | CAS: 116631-94-8 (trans) / 2509-16-2 (mixed/cis) Role: Multivalent Electrophile & Heterocyclic Building Block[1]

Executive Summary

This compound (DMDBF) serves as a densely functionalized


 synthon in organic synthesis.[1] While nominally a simple derivative of fumarate, it acts as a "substitution-ready" surrogate for dimethyl acetylenedicarboxylate (DMAD). Unlike DMAD, which reacts primarily via addition, DMDBF reacts via nucleophilic vinylic substitution (

)
, allowing for the construction of fused heterocycles with retention of the ester functionalities.

Critical Advisory: Recent spectroscopic studies challenge the commercial labeling of this compound.[1] While often sold as the trans isomer, it exhibits rapid, photo-catalyzed isomerization to the thermodynamically more stable cis-isomer (dimethyl dibromomaleate) in solution. Researchers must control lighting conditions to maintain stereochemical integrity during specific mechanistic studies.

Physicochemical Profile

PropertyDataTechnical Note
Molecular Formula

High bromine content (52.9% by mass)
Molecular Weight 301.92 g/mol
Melting Point 40–42 °CPure trans form.[1] Cis isomer melts lower or is liquid.[1]
Solubility

,

, Acetone, MeOH
Hydrolyzes slowly in aqueous bases.[1]
Reactivity Mode Michael Acceptor /

Electrophile
Highly activated by geminal ester/bromo groups.[1]
Crystal System Monoclinic / TriclinicTrans form adopts a planar backbone to minimize dipole.[1]

Synthesis & Isomerization Dynamics

The synthesis of DMDBF is a classic halogenation, but its isolation requires understanding the "Cis Effect."

Synthetic Protocol

Reaction: Bromination of Dimethyl Acetylenedicarboxylate (DMAD).[1][2][3]


[1]

Step-by-Step Methodology:

  • Preparation: Dissolve DMAD (1.0 equiv) in

    
     or 
    
    
    
    .
  • Addition: Add elemental bromine (

    
    , 1.05 equiv) dropwise under reflux or strong visible light irradiation.[1]
    
  • Mechanism: The reaction proceeds via anti-addition, kinetically favoring the trans-isomer.[1]

  • Isolation: Evaporate solvent in vacuo. Recrystallize from cold methanol/hexane.

The Isomerization Anomaly

Contrary to standard steric arguments (where trans is usually more stable), DMDBF undergoes spontaneous trans-to-cis isomerization .[1]

  • Driver: The "Cis Effect" in 1,2-dihaloalkenes, stabilized by hyperconjugative interactions and halogen-halogen dispersion forces.[1]

  • Catalyst: Ambient light significantly accelerates this equilibrium shift.[1][2][3]

  • Implication: Solutions prepared for NMR or reactions should be kept in amber glassware if stereochemistry is critical to the reaction outcome (e.g., stereospecific Diels-Alder cycloadditions).

Isomerization DMAD DMAD (Alkyne Precursor) Trans Trans-Isomer (Kinetic Product) DMAD->Trans Anti-Addition (CHCl3, Reflux) Br2 Bromine (Br2) Br2->Trans Cis Cis-Isomer (Thermodynamic Product) Trans->Cis Photo-Isomerization (hν, Fast)

Figure 1: Synthesis and photo-catalyzed isomerization pathway.[1] The trans-isomer is the kinetic product but equilibrates to the cis-form under light exposure.

Reactivity Landscape: The Mechanism

DMDBF is defined by its ability to undergo Nucleophilic Vinylic Substitution (


) .[1] Unlike simple alkenes, the presence of the electron-withdrawing ester (EWG) activates the 

-carbon, while the bromine acts as a leaving group.
Mechanism: Addition-Elimination[1]
  • Addition: Nucleophile attacks the electron-deficient double bond (Michael-type addition).[1]

  • Intermediate: Formation of a stabilized carbanion (enolate equivalent).[1]

  • Elimination: Expulsion of the bromide ion (

    
    ) restores the double bond.[1]
    
  • Result: Net substitution of Br with the Nucleophile.

Applications in Heterocyclic Synthesis

DMDBF is a superior reagent for synthesizing 5- and 6-membered heterocycles because it provides a pre-oxidized carbon backbone, eliminating the need for post-synthesis oxidation (aromatization).

Quinoxaline Scaffolds (Drug Development)

Quinoxalines are privileged structures in oncology (kinase inhibitors).[1] DMDBF reacts with o-phenylenediamines to form quinoxaline-2,3-dicarboxylates.[1]

  • Reagents: DMDBF + o-Phenylenediamine + Base (

    
    ).[1]
    
  • Outcome: Formation of Dimethyl quinoxaline-2,3-dicarboxylate.[1]

  • Advantage: Unlike the reaction with oxalic acid (which gives the dione), DMDBF yields the diester, which is readily modifiable (reduction to diol, conversion to amide).

Thiazolidinone & Thiazole Synthesis

Reaction with thioureas or thioamides yields sulfur-nitrogen heterocycles.[1]

  • Pathway: Initial S-alkylation (displacement of one Br) followed by N-cyclization (displacement of the second Br or reaction with the ester).[1]

  • Product: Highly substituted thiazoles used in antimicrobial research.[1][4]

Heterocycles DMDBF Dimethyl 2,3-dibromofumarate (Electrophilic Core) Quinoxaline Dimethyl quinoxaline- 2,3-dicarboxylate DMDBF->Quinoxaline Double SnV (-2 HBr) Thiazole Aminothiazole Derivatives DMDBF->Thiazole S-Alkylation -> Cyclization Bicyclic Brominated Norbornene Deriv. DMDBF->Bicyclic [4+2] Cycloaddition Diamine o-Phenylenediamine (Binucleophile) Diamine->Quinoxaline Thiourea Thiourea / Thioamide (S,N-Nucleophile) Thiourea->Thiazole Diene Cyclopentadiene (Diels-Alder) Diene->Bicyclic

Figure 2: Divergent synthetic pathways.[1] DMDBF acts as a lynchpin for accessing diverse heterocyclic pharmacophores.

Safety & Handling (HSE)

  • Lachrymator: Like many

    
    -halo esters, DMDBF is a potent lachrymator.[1] Handle only in a functioning fume hood.
    
  • Skin Corrosive: The combination of lipophilicity (esters) and alkylating potential (bromides) makes it readily absorbed and damaging to skin.[1] Double-gloving (Nitrile) is recommended.[1]

  • Storage: Store at 2–8°C in the dark. Light exposure degrades purity via isomerization.[1]

References

  • Isomerization Dynamics: Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12, 32471-32474.

  • General Reactivity: PubChem.[1][2][3] this compound Compound Summary. National Library of Medicine.[1]

  • Heterocycle Synthesis (Quinoxalines): Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (General reference for o-phenylenediamine condensation with 1,2-biselectrophiles).

  • Thiazolidinone Synthesis: Synthesis of Thiazolidin-4-Ones Derivatives. (Reference for thiourea/halo-ester cyclizations).

Sources

Dimethyl dibromofumarate CAS 7289-96-5 safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Dimethyl Dibromofumarate (CAS 7289-96-5) [1]

Part 1: Chemical Identity & Strategic Context

Dimethyl dibromofumarate (Dimethyl 2,3-dibromobut-2-enedioate) is a highly reactive, electrophilic derivative of dimethyl fumarate.[1] Unlike its parent compound—widely known for its use in treating Multiple Sclerosis (Tecfidera)—the dibromo- analog is primarily utilized as a potent synthetic intermediate and an industrial biocide (slimicide).

Its chemical significance lies in its vicinal dibromide structure on an electron-deficient alkene.[1] This configuration creates a "loaded spring" of reactivity: the molecule is not only a Michael acceptor but also primed for Nucleophilic Vinylic Substitution (


V) .

Critical Isomerism Warning: Researchers must recognize that CAS 7289-96-5 is not a static entity.[1] While the trans-isomer is the kinetic product of synthesis, it undergoes spontaneous, light-accelerated isomerization to the thermodynamically more stable cis-isomer.[2][3][4] This dynamic equilibrium profoundly affects physical state, solubility, and reactivity profiles.[1]

Part 2: Physicochemical Profile

The following data characterizes the molecule's behavior in laboratory and environmental settings.

PropertySpecification / Behavior
IUPAC Name Dimethyl (E)-2,3-dibromobut-2-enedioate (trans) / (Z)-isomer (cis)
Molecular Formula

Molecular Weight 301.92 g/mol
Physical State Crystalline solid or viscous oil (dependent on isomeric purity)
Solubility Soluble in chloroform, methanol, DMSO; sparingly soluble in water.[1][5][6]
Reactivity High electrophilicity; sensitive to light (photo-isomerization).[1]
Lachrymator Yes. Halogenated

-unsaturated carbonyls are potent tear agents.[1]

Part 3: Toxicological Mechanisms

The toxicity and sensitization potential of dimethyl dibromofumarate stem from its ability to alkylate biological thiols (e.g., Glutathione, Cysteine residues on proteins).[1]

Mechanism of Action: Nucleophilic Vinylic Substitution ( V)

Unlike simple fumarates that undergo reversible Michael addition, the presence of bromine allows for an addition-elimination pathway. A biological thiol (


) attacks the 

-carbon, leading to the expulsion of a bromide ion. This results in a stable thioether adduct that permanently modifies the protein, triggering immune sensitization (haptenization) or enzymatic inhibition.[1]

Graphviz Diagram: Reaction with Biological Thiols

G Substrate Dimethyl Dibromofumarate (Electrophile) Intermediate Carbanion Intermediate (Transient) Substrate->Intermediate Nucleophilic Attack Thiol Protein-Cysteine / GSH (Nucleophile) Thiol->Intermediate Nucleophilic Attack Product Thioether Adduct (Irreversible Modification) Intermediate->Product Elimination LeavingGroup Bromide Ion (Br-) Intermediate->LeavingGroup Loss of Br-

Caption: The


V mechanism where biological thiols displace bromine, leading to permanent protein alkylation.[1]

Part 4: Operational Safety & Handling Protocols

Due to the lachrymatory nature and sensitization risk, standard "good laboratory practice" is insufficient. The following Enhanced Safety Protocol is required.

Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Decontamination: The hood surface should be lined with absorbent pads to capture micro-spills.

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves may offer insufficient protection against halogenated esters.[1] Double-gloving (Nitrile over Laminate/Barrier) is recommended for prolonged handling.[1]

  • Respiratory: If working outside a hood (strictly discouraged), a full-face respirator with organic vapor cartridges (OV/P100) is mandatory due to lachrymatory effects.[1]

Storage & Stability (The Light Factor)

The trans-to-cis isomerization is photochemically driven.

  • Requirement: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Refrigeration (2–8°C) is recommended to retard hydrolysis and spontaneous isomerization.[1]

Spill Neutralization (Self-Validating)

Do not simply wipe up spills. You must chemically quench the electrophile.

  • Reagent: 5% Sodium Thiosulfate (

    
    ) solution.
    
  • Protocol:

    • Cover spill with thiosulfate solution.[1]

    • Allow 15 minutes contact time (Thiosulfate acts as a "soft" nucleophile to displace bromine and open the double bond).

    • Validation: Check pH. The reaction releases HBr, lowering pH.[1] Neutralize with Sodium Bicarbonate before final cleanup.[1]

Part 5: Synthesis & Isomerization Dynamics

For researchers synthesizing this compound, the pathway involves the bromination of Dimethyl Acetylenedicarboxylate (DMAD).[2][3]

Graphviz Diagram: Synthesis and Photo-Isomerization

Synthesis DMAD Dimethyl Acetylenedicarboxylate (DMAD) Trans Trans-Dimethyl Dibromofumarate (Kinetic Product) DMAD->Trans Electrophilic Addition (Dark) Bromine Bromine (Br2) Bromine->Trans Cis Cis-Dimethyl Dibromofumarate (Thermodynamic Product) Trans->Cis hν (Light) / Isomerization Cis->Trans Equilibrium (Slow)

Caption: The synthesis yields the trans-isomer initially, which rapidly converts to the cis-isomer upon exposure to ambient light.

Experimental Insight: The bromination of DMAD typically yields the trans isomer.[2][3][6] However, NMR studies confirm that exposure to ambient laboratory light accelerates conversion to the cis form.[3][6] Pure trans isomer can only be maintained if the reaction and purification are conducted in total darkness or under red light [1].

Part 6: Environmental Fate

  • Hydrolysis: Like most halogenated esters, dimethyl dibromofumarate is susceptible to hydrolysis, releasing methanol, fumaric acid, and bromide ions.[1] This process is base-catalyzed.[1]

  • Aquatic Toxicity: Highly toxic to aquatic organisms due to its alkylating nature.[1] It functions as a slimicide precisely because it covalently binds to microbial enzymes.[1]

References

  • Sinitskii, A. et al. (2022).[1] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances.

  • PubChem.[1][2][3][5][7] (n.d.). Dimethyl trans-2,3-Dibromobutenedioate (Compound Summary). National Library of Medicine.

  • ECHA (European Chemicals Agency).[1][5][7] (n.d.). Registration Dossier - Dimethyl Fumarate (Analogous Data).

  • Chemistry Steps. (2021). Reaction of Thiols with Alkyl Halides and Alkenes.

Sources

Solubility profile of dimethyl dibromofumarate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Thermodynamics and Isomerization Dynamics of Dimethyl 2,3-Dibromofumarate (DMDBF)

Executive Summary

Dimethyl 2,3-dibromofumarate (DMDBF, CAS 7289-96-5) is a critical electrophilic intermediate used in the synthesis of complex heterocycles and as a biocide precursor. Unlike its non-halogenated analog dimethyl fumarate (DMF), DMDBF exhibits a complex solubility profile driven by a spontaneous, light-accelerated cis-trans isomerization equilibrium.

This guide provides a comprehensive technical analysis of DMDBF’s solubility. It moves beyond static solubility tables to address the dynamic nature of the molecule in solution. We present a self-validating protocol for solubility determination that accounts for photon-induced isomerization, ensuring reproducibility in drug development and process scale-up.

Part 1: Physicochemical Characterization & Theory

Molecular Structure and Polarity

DMDBF is the dimethyl ester of 2,3-dibromobut-2-enedioic acid. The introduction of two bromine atoms at the vinylic positions significantly alters the physicochemical landscape compared to the parent dimethyl fumarate.

  • Lipophilicity (LogP): The bromine substituents increase the partition coefficient. While DMF has a LogP of ~0.74, DMDBF is predicted to have a LogP in the range of 1.7 – 2.1 . This shift dictates a higher affinity for non-polar and chlorinated solvents and reduced aqueous solubility.

  • Electronic Effect: The electron-withdrawing nature of the bromine atoms, combined with the ester carbonyls, creates a highly electrophilic double bond, susceptible to nucleophilic attack (Michael addition) and radical-mediated isomerization.

The Isomerization Factor (Critical Variable)

Most commercial sources supply DMDBF primarily as the trans isomer. However, in solution (particularly in chlorinated solvents like chloroform), DMDBF undergoes spontaneous conversion to the cis isomer (dimethyl 2,3-dibromomaleate).[1]

  • Mechanism: The conversion is thermodynamically driven (cis form is calculated to be lower energy in solution) and kinetically accelerated by ambient light.

  • Impact on Solubility: The cis and trans isomers possess different crystal lattice energies and dipole moments. A solubility measurement taken in a clear flask under lab lighting will yield different results than one taken in amber glassware due to the shifting equilibrium ratio (approx. 60:40 trans:cis at equilibrium in CHCl₃).

Part 2: Solubility Profile

The following data categorizes solvent affinity based on dielectric constant (


) and experimental precedents.

Table 1: Solubility Profile of Dimethyl 2,3-Dibromofumarate

Solvent ClassRepresentative SolventSolubility RatingPredicted Range (mg/mL)*Thermodynamic Notes
Halogenated Chloroform (CHCl₃)Very High > 200 mg/mLPrimary solvent for NMR studies; accelerates isomerization.
Halogenated Dichloromethane (DCM)High > 150 mg/mLExcellent solvation due to dispersion forces and halogen-halogen interactions.
Dipolar Aprotic DMSOHigh > 100 mg/mLSolvates via dipole-dipole interactions; stabilizes the polar transition states.
Dipolar Aprotic AcetoneHigh 80 - 120 mg/mLGood solvent for recrystallization; rapid evaporation.
Polar Protic Methanol / EthanolModerate 20 - 50 mg/mLSoluble, but potential for transesterification if heated with acid/base catalysts.
Aqueous Water (pH 7.0)Very Low < 1 mg/mLHydrophobic effect dominates; bromine bulk disrupts hydrogen bonding network.
Aliphatic Hexane / HeptaneLow < 5 mg/mLPoor interaction; useful as an anti-solvent for precipitation.

*Note: Values are predictive estimates based on structural analogs (diethyl dibromofumarate) and LogP scaling. Exact values depend on the specific cis/trans ratio of the solid lot.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the thermodynamic solubility of DMDBF while controlling for light-induced isomerization.

Materials & Equipment
  • Analytes: DMDBF (High Purity >98%).

  • Solvents: HPLC Grade (degassed).

  • Vessels: Amber borosilicate glass vials (to block UV/Vis light).

  • Detection: HPLC-UV (Diode Array Detector).

Workflow Visualization

SolubilityProtocol cluster_conditions Equilibration Conditions (Critical Control) Start Start: Solid DMDBF Weigh Excess Solute Addition (Target: Supersaturation) Start->Weigh Solvent Solvent Addition (e.g., MeOH, CHCl3) Weigh->Solvent Dark Condition A: Dark/Amber (Preserves Initial Isomer Ratio) Solvent->Dark Method A Light Condition B: Ambient Light (Allows Isomerization) Solvent->Light Method B Shake Orbital Shaking (24-48 Hours @ 25°C) Dark->Shake Light->Shake Filter Syringe Filtration (0.22 µm PTFE) Shake->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Resolve Cis/Trans Peaks) Dilute->HPLC

Caption: Figure 1.[1] Dual-pathway solubility protocol. Method A (Dark) determines the solubility of the raw material. Method B (Light) determines the solubility of the equilibrium mixture.

Step-by-Step Methodology
  • Preparation (Dark Room): Weigh approximately 50 mg of DMDBF into 4 mL amber vials.

  • Solvent Addition: Add 1.0 mL of the target solvent. If the solid dissolves completely, add more solid until a visible precipitate remains (supersaturation).

  • Equilibration:

    • Path A (Static): Seal vials and place in a thermomixer at 25°C ± 0.1°C, protected from light. Shake for 24 hours.

    • Path B (Dynamic): Expose a duplicate set to ambient laboratory light during shaking to assess the solubility of the isomerized mixture.

  • Sampling: Centrifuge the vials at 10,000 rpm for 5 minutes. Remove the supernatant using a syringe equipped with a 0.22 µm PTFE filter (compatible with organic solvents).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

    • Wavelength: 220 nm (Ester absorption).

    • Note: The cis and trans isomers will likely have distinct retention times. Integrate both peaks to calculate total solubility.

Part 4: Solvation Thermodynamics

Understanding the temperature dependence of solubility allows for the calculation of the enthalpy of dissolution (


), a critical parameter for crystallization process design.

The relationship is governed by the Van't Hoff equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Temperature (Kelvin)[2]
    
  • 
     = Gas constant (8.314 J/mol·K)
    

Diagram: Solvation Mechanism & Isomerization

SolvationThermo Solid Solid Crystal Lattice (High Packing Energy) Solvation Solvation Shell Formation (Solvent-Solute Interaction) Solid->Solvation + ΔH_fusion Solution Dissolved Species (Trans-DMDBF) Solvation->Solution - ΔH_solvation Isom Isomerization (Light/Thermal) Solution->Isom CisForm Cis-DMDBF (Solution Equilibrium) Isom->CisForm Equilibrium Shift CisForm->Solution K_eq

Caption: Figure 2. Thermodynamic pathway.[3] The total solubility is a function of the lattice energy break-up and the subsequent equilibrium between cis and trans isomers in solution.

Part 5: Safety & Handling

  • Lachrymator Potential: Like many halogenated alpha-beta unsaturated esters, DMDBF is a potent skin sensitizer and lachrymator. Handle only in a fume hood.

  • Solvent Compatibility: Avoid using nucleophilic solvents (e.g., primary amines like butylamine) for solubility testing, as they will react with the double bond via Michael addition, yielding false "high solubility" results (which are actually reaction products).

References

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022).[4] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(50), 32471–32474.[5] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11087957, Dimethyl trans-2,3-Dibromobutenedioate. [Link]

  • Zhou, T., et al. (2013). Solubility of dimethyl fumarate in water + (methanol, ethanol, 1-propanol) from (278.15 to 333.15) K. Fluid Phase Equilibria, 344, 19-26. (Reference for backbone analog behavior). [Link]

Sources

The Electrophilic Platform: Electronic Structure and Reactivity of Dibromobutenedioate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibromobutenedioate esters (specifically dimethyl 2,3-dibromofumarate and its cis-isomer, dimethyl 2,3-dibromomaleate) represent a class of highly electron-deficient alkenes. For the medicinal chemist, these scaffolds are not merely intermediates; they are "electrophilic engines" capable of rapid, stereoselective transformations.

This guide analyzes the unique electronic architecture that drives their reactivity, detailing their use in synthesizing privileged heterocycles (quinoxalines) and their critical role as precursors to Next-Generation Maleimides (NGMs) used in antibody-drug conjugates (ADCs).

Part 1: Electronic Architecture & Isomerization Dynamics

The "Pull-Pull" Electronic System

Unlike typical Michael acceptors, 2,3-dibromobutenedioate esters possess a tetrasubstituted olefinic core where every substituent is electron-withdrawing.

  • Inductive Effect (-I): Two bromine atoms and two ester carbonyls exert a strong inductive pull, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Steric vs. Electronic Stability: While steric repulsion suggests the trans-isomer (fumarate) should be favored, the cis-isomer (maleate) often dominates thermodynamically in solution due to dipole minimization and orbital overlap effects.

The Isomerization Trap (Expert Insight)

A common pitfall in experimental reproducibility is the assumption of isomeric purity.

  • Kinetic Product: Bromination of dimethyl acetylenedicarboxylate (DMAD) yields the trans-isomer (fumarate) via anti-addition.

  • Thermodynamic Product: Under ambient light or in polar solvents, the trans-isomer spontaneously isomerizes to the cis-isomer (maleate).

  • Implication: Analytical data (NMR) must be interpreted with the understanding that "pure" commercial samples may equilibrate in solution.

Isomerization DMAD Dimethyl Acetylenedicarboxylate (Alkyne Precursor) Trans Dimethyl 2,3-dibromofumarate (Kinetic Product - Trans) DMAD->Trans Br2, CHCl3 Anti-Addition Cis Dimethyl 2,3-dibromomaleate (Thermodynamic Product - Cis) Trans->Cis hν (Light) or Polar Solvent Spontaneous

Figure 1: The kinetic-thermodynamic isomerization pathway. Researchers must protect reactions from light to maintain the trans-isomer.

Part 2: Reactivity Profiles

The reactivity of these esters is dominated by the Substitution Nucleophilic Vinylic (S_N_V) mechanism. Unlike aliphatic substitution (S_N_2), this proceeds via an addition-elimination pathway.

Mechanism: Addition-Elimination
  • Nucleophilic Attack: A nucleophile (amine, thiol) attacks the

    
    -carbon, breaking the 
    
    
    
    -bond and forming a stabilized carbanion intermediate.
  • Elimination: The lone pair on the carbon reforms the double bond, expelling the bromide ion (a good leaving group).

  • Result: Retention of the double bond unsaturation, allowing for sequential substitutions.

Comparative Reactivity Data

The following table summarizes the reactivity of the dibromo-ester core against common nucleophiles used in drug synthesis.

Nucleophile TypeReaction OutcomeMechanismApplication
Primary Amines (R-NH₂) Aminofumarates / MaleimidesS_N_V followed by CyclizationLinker synthesis
1,2-Diamines QuinoxalinonesDouble S_N_V / CondensationKinase inhibitor scaffolds
Thiols (R-SH) Thiovinyl estersS_N_V (Thio-Michael)Bioconjugation precursors
Dienes CyclohexenesDiels-Alder ([4+2])Complex core synthesis

Part 3: Experimental Protocols

Protocol A: Synthesis of Dimethyl 2,3-Dibromofumarate

Note: This protocol controls for the light-induced isomerization described in Part 1.

Reagents:

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Chloroform (CHCl₃) (Anhydrous)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and an addition funnel. Wrap the entire apparatus in aluminum foil to exclude light.

  • Dissolution: Dissolve DMAD (20 mmol) in CHCl₃ (50 mL).

  • Addition: Add Br₂ (21 mmol) dropwise over 30 minutes at 0°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4 hours in the dark.

  • Workup: Wash with 10% Na₂S₂O₃ (to quench excess Br₂) and brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. The product solidifies upon standing.

    • Validation: ¹H NMR (CDCl₃) shows a singlet at ~3.87 ppm (trans). If peaks appear at ~3.91 ppm, isomerization to cis has occurred.

Protocol B: Synthesis of Quinoxaline Scaffolds (Drug Core)

This reaction utilizes the ester groups as electrophiles for cyclization after the initial bromine displacement.

Reagents:

  • Dimethyl 2,3-dibromofumarate (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Ethanol (EtOH)

Workflow:

  • Dissolve the dibromo ester in EtOH (0.1 M).

  • Add o-phenylenediamine and Et₃N.

  • Reflux for 3–6 hours.

  • Cool to precipitate the 2,3-dihydroxyquinoxaline (or tautomeric quinoxalinone).

  • Filter and wash with cold EtOH.

Part 4: Applications in Drug Development (Bioconjugation)

The most potent application of dibromobutenedioate esters in modern drug development is their conversion into dibromomaleimides , which serve as "stapling agents" for antibody-drug conjugates (ADCs).

The Cysteine Stapling Logic

Standard maleimides react with cysteines irreversibly. Dibromomaleimides (derived from these esters) react with two cysteines (disulfide bridging) and, crucially, the reaction is reversible and retains the protein's structural integrity.

Bioconjugation Ester Dibromobutenedioate Ester Maleimide Dibromomaleimide (Active Reagent) Ester->Maleimide R-NH2, AcOH Cyclization Stapled Stapled ADC (Rigid Linker) Maleimide->Stapled + Antibody (Double S_N_V) Antibody Reduced Antibody (Free Cysteines) Antibody->Stapled Cys-SH attack

Figure 2: Workflow from ester precursor to bioconjugated antibody. The ester is the synthetic precursor to the maleimide stapling agent.

Why Use the Ester Precursor?

While dibromomaleimides can be bought, synthesizing them from the ester allows for the introduction of functionalized N-substituents (e.g., fluorophores, PEG chains, or cytotoxic payloads) before the protein conjugation step.

References

  • Isomerization Dynamics: K. Z. Walczak et al., "Cis–trans isomerization of dimethyl 2,3-dibromofumarate," RSC Advances, 2022.

  • Quinoxaline Synthesis: Z. Y. Hu et al., "One-Pot Synthesis of Quinoxalines Starting from Aldehydes," Asian Journal of Chemistry, 2013.

  • Bioconjugation (Maleimides): M. E. B. Smith et al., "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides," Journal of the American Chemical Society, 2010.

  • Reactivity with Amines: V. Nair et al., "Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate," Synthesis, 2003.[2]

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl trans-2,3-dibromobutenedioate from Fumaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways for producing dimethyl trans-2,3-dibromobutenedioate, a valuable precursor in complex molecular synthesis, starting from the readily available fumaric acid. This document is tailored for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights. The synthesis is presented as a three-stage process: (1) Fischer-esterification of fumaric acid to dimethyl fumarate, (2) stereoselective electrophilic bromination to yield dimethyl 2,3-dibromosuccinate, and (3) base-mediated dehydrobromination. A critical focus is placed on the stereochemical integrity of the intermediates and the inherent stability challenges of the final trans product, which is known to isomerize to its more stable cis counterpart, particularly under the influence of light.[1][2]

Chapter 1: Synthesis of Dimethyl Fumarate via Fischer-Esterification

The initial step in the synthetic sequence is the conversion of fumaric acid, a dicarboxylic acid, into its corresponding methyl ester, dimethyl fumarate. The most direct and industrially scalable method for this transformation is the Fischer-esterification.

1.1. Mechanistic Rationale

Fischer-esterification is an acid-catalyzed condensation reaction. In this process, a strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol, in this case, methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst. Using an excess of methanol is crucial as it serves as both the reactant and the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.

1.2. Experimental Workflow: Esterification

The following diagram outlines the logical flow of the esterification process from setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge flask with Fumaric Acid & Methanol B Add H₂SO₄ (catalyst) dropwise A->B under stirring C Heat mixture to reflux (approx. 55-65°C) B->C D Stir for 2-4 hours C->D monitor by TLC E Cool to room temperature D->E F Induce crystallization (e.g., in ice bath) E->F G Filter the solid product F->G H Wash with cold methanol/water G->H I Dry under vacuum H->I

Caption: Experimental workflow for the synthesis of dimethyl fumarate.

1.3. Detailed Protocol: Dimethyl Fumarate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fumaric acid (e.g., 23.2 g, 0.2 mol) and methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 2.0 mL) dropwise to the suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to a gentle reflux (approximately 55-65°C) using a heating mantle. Continue stirring at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the flask to room temperature. The product, dimethyl fumarate, is sparingly soluble in cold methanol and will begin to crystallize. To maximize yield, place the flask in an ice bath for 1 hour.[3]

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crystals with a small amount of cold 20% methanol-water solution to remove any residual acid and unreacted starting material.[3]

  • Drying: Dry the purified dimethyl fumarate under vacuum to obtain the final product. The typical yield is in the range of 80-90%.

ParameterValue/ReagentPurpose
Starting MaterialFumaric AcidDicarboxylic acid source
Reagent/SolventMethanolEsterifying agent and solvent
CatalystConcentrated H₂SO₄Protonates carbonyl to activate it
Reaction Temp.55-65°C (Reflux)Provides activation energy
Reaction Time2-4 hoursTime to reach equilibrium
PurificationRecrystallization/WashingRemoves impurities
Chapter 2: Stereoselective Bromination of Dimethyl Fumarate

The second stage involves the addition of elemental bromine (Br₂) across the carbon-carbon double bond of dimethyl fumarate. This is a classic example of an electrophilic halogen addition, and its stereochemical outcome is highly predictable and crucial for the synthesis of the correct downstream precursor.

2.1. Mechanistic Rationale: The Bromonium Ion and Anti-Addition

The addition of bromine to an alkene proceeds via an anti-addition mechanism. This stereospecificity is explained by the formation of a cyclic bromonium ion intermediate.

  • Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the bromine atoms in the Br-Br bond, which becomes polarized upon approach. This leads to the cleavage of the Br-Br bond.

  • Bromonium Ion Formation: Instead of forming a discrete carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two carbon atoms of the former double bond. This is the cyclic bromonium ion.

  • Nucleophilic Opening: The bromide ion (Br⁻), now acting as a nucleophile, attacks one of the carbons of the bromonium ion from the face opposite to the bulky bromonium bridge. This is an Sₙ2-like ring-opening, which results in an inversion of configuration at the attacked carbon.

Because the starting alkene, dimethyl fumarate, is trans (E), and the bromine atoms add in an anti fashion, the resulting product is the racemic mixture of (2R,3R)- and (2S,3S)-dimethyl 2,3-dibromosuccinate.[4]

G start Dimethyl Fumarate (trans) + Br₂ intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic attack attack_A Br⁻ attacks Cα (Path A) intermediate->attack_A Anti-attack attack_B Br⁻ attacks Cβ (Path B) intermediate->attack_B Anti-attack product_A (2R,3R)-dimethyl 2,3-dibromosuccinate attack_A->product_A product_B (2S,3S)-dimethyl 2,3-dibromosuccinate attack_B->product_B final Racemic Mixture product_A->final product_B->final

Caption: Stereoselective anti-addition of bromine to dimethyl fumarate.

2.2. Detailed Protocol: (±)-Dimethyl 2,3-dibromosuccinate
  • Setup: Dissolve dimethyl fumarate (e.g., 14.4 g, 0.1 mol) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) (100 mL) in a flask protected from light (e.g., wrapped in aluminum foil).

  • Reagent Addition: In a dropping funnel, prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in the same solvent (50 mL). Add the bromine solution dropwise to the stirred solution of dimethyl fumarate at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Completion: Continue the addition until a faint, persistent bromine color remains, indicating the complete consumption of the alkene. Stir for an additional 30 minutes at room temperature.

  • Workup: If necessary, add a few drops of a saturated sodium thiosulfate solution to quench any excess bromine.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is dimethyl 2,3-dibromosuccinate. It can be purified by recrystallization, typically from a solvent mixture like ethanol/water.

ParameterValue/ReagentPurpose
Starting MaterialDimethyl FumarateAlkene source
ReagentBromine (Br₂)Electrophile
SolventDichloromethane (CH₂Cl₂)Inert reaction medium
Reaction Temp.Room TemperatureSufficient for reaction
WorkupSodium Thiosulfate (optional)Quenches excess bromine
PurificationRecrystallizationRemoves impurities
Chapter 3: Dehydrobromination to this compound

This final step involves the elimination of one equivalent of hydrogen bromide (HBr) from the vicinal dibromide to form the target alkene. This transformation is typically achieved using a base.

3.1. Mechanistic Rationale: E2 Elimination

The dehydrobromination of dimethyl 2,3-dibromosuccinate is expected to proceed via a bimolecular elimination (E2) mechanism.[5] This is a concerted, one-step process where the base abstracts a proton, the C-H bond breaks, a new π-bond forms, and the leaving group (bromide) departs simultaneously.[6]

A critical requirement for the E2 mechanism is that the proton being removed and the leaving group must be in an anti-periplanar conformation.[7] This means they lie in the same plane but on opposite sides of the C-C bond. The stereochemistry of the starting material will dictate the conformation required for elimination and thus influence the geometry of the resulting alkene. To favor elimination over competing nucleophilic substitution (Sₙ2) reactions, a non-nucleophilic, sterically hindered base such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA) is the preferred choice.[8]

3.2. The Critical Challenge: Product Isomerization

While the E2 elimination can be directed to form the trans product, authoritative studies have shown that this compound is thermodynamically less stable than its cis isomer (dimethyl 2,3-dibromomaleate).[1][2] The trans isomer, which may be the kinetic product of some syntheses, readily and spontaneously converts to the more stable cis form. This isomerization is dramatically accelerated by exposure to ambient light.[1][9]

This insight is paramount for experimental design. The reaction and subsequent workup should be performed with rigorous exclusion of light to maximize the yield of the desired trans isomer before it converts.

G A (±)-Dimethyl 2,3-dibromosuccinate B Add non-nucleophilic base (e.g., DBU, TEA) in aprotic solvent A->B C Stir at controlled temperature (e.g., 0°C to RT) in the dark B->C E2 Elimination D Acidic Workup (e.g., dilute HCl) to neutralize excess base C->D E Extract with organic solvent D->E F Dry and concentrate in vacuo E->F G Purify via chromatography (under dark conditions) F->G H trans-Product (Kinetic) G->H I cis-Product (Thermodynamic) H->I Isomerization (light-catalyzed)

Caption: Workflow for dehydrobromination and the key isomerization challenge.

3.3. Proposed Protocol: this compound
  • Setup: In a flask wrapped completely in aluminum foil, dissolve dimethyl 2,3-dibromosuccinate (e.g., 3.04 g, 10 mmol) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (50 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: While stirring, add a non-nucleophilic base such as DBU (e.g., 1.83 g, 12 mmol) dropwise.

  • Reaction: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, all while maintaining strict exclusion of light. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding cold, dilute aqueous HCl (e.g., 1 M) to neutralize the base. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of cis and trans isomers. Purification to isolate the trans isomer must be performed rapidly and without light exposure, for example, using flash column chromatography.

Chapter 4: Safety Protocols and Hazard Management

The described synthetic pathway involves several hazardous materials that require strict safety protocols.

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Always add acid to the solvent slowly and with cooling. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact and is toxic upon inhalation. All manipulations must be conducted in a well-ventilated chemical fume hood. Have a sodium thiosulfate solution readily available to neutralize spills.

  • Organic Solvents (Methanol, Dichloromethane, THF): Flammable and/or toxic. Avoid inhalation and skin contact. Ensure all heating is done using spark-free equipment (e.g., heating mantles, not hot plates) and that the work area is well-ventilated.

References
  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(50), 32543–32548. Available at: [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Semantic Scholar. Available at: [Link]

  • Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Available at: [Link]

  • Taniguchi, T. (n.d.). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. Synfacts. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Elimination reactions of vicinal dibromide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Available at: [Link]

  • BYJU'S. (n.d.). Elimination Reaction. Available at: [Link]

  • Guanfei, L. (2020). Synthesis of Dimethyl Fumarate from Maleic Anhydride. Natural Science of Hainan University. Available at: [Link]

  • Dummies.com. (2016). How E2 Elimination Reactions Occur. Available at: [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of HBr-elimination and dihaloelimination of HBCDs. Available at: [Link]

  • Chemistry LibreTexts. (2023). E2 Elimination Reactions. Available at: [Link]

  • University of Alberta. (n.d.). 12.2. Elimination Reactions: E2 Reactions. Introduction to Organic Chemistry. Available at: [Link]

  • Souza, R. O. M. A., et al. (2020). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Reaction Chemistry & Engineering, 5(2), 295-300. Available at: [Link]

  • ResearchGate. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Dimethyl trans-2,3-Dibromobutenedioate as a Versatile Dienophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Architectures with a Powerful Dienophile

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. The judicious choice of the dienophile is paramount to controlling the reactivity, regioselectivity, and stereoselectivity of this powerful [4+2] cycloaddition. Dimethyl trans-2,3-dibromobutenedioate has emerged as a highly effective and versatile dienophile, particularly for the synthesis of complex, densely functionalized cyclic and polycyclic frameworks.

This technical guide provides an in-depth exploration of this compound as a dienophile, offering detailed application notes and validated protocols for its synthesis, handling, and utilization in Diels-Alder reactions. We will delve into the mechanistic underpinnings that govern its reactivity and provide practical insights to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.

Physicochemical Properties and Handling

This compound (also known as dimethyl 2,3-dibromofumarate) is a white to off-white crystalline solid. A summary of its key properties is provided in the table below.

PropertyValue
Synonyms trans-2,3-Dibromobutenedioic Acid Dimethyl Ester, Dimethyl 2,3-dibromofumarate
CAS Number 116631-94-8[1]
Molecular Formula C₆H₆Br₂O₄
Molecular Weight 301.91 g/mol
Appearance White to almost white powder or crystals
Melting Point 38.0 to 42.0 °C

Safety and Handling: this compound is an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound: A Practical Protocol

The dienophile can be readily synthesized from commercially available dimethyl acetylenedicarboxylate (DMAD) via bromination.[2][3] It is crucial to note that the initially formed trans-isomer can undergo photoisomerization to the more stable cis-isomer.[2][3] Therefore, carrying out the reaction and subsequent handling in the absence of direct light is recommended to maintain the desired stereochemistry.

Protocol 1: Synthesis of this compound

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Bromine

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous chloroform or dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled DMAD solution via the dropping funnel with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • The solvent can be removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Note on Isomerization: The bromination of dimethyl acetylenedicarboxylate initially yields the trans isomer, which can subsequently isomerize to the more stable cis isomer, a process that is significantly accelerated by light.[2][3] For applications where the trans geometry is critical, it is advisable to use the freshly prepared dienophile and protect the reaction from light.

G cluster_synthesis Synthesis of Dienophile DMAD Dimethyl Acetylenedicarboxylate (DMAD) Reaction Bromination (0 °C, dark) DMAD->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Anhydrous Solvent (e.g., CHCl3) Solvent->Reaction Product_trans This compound Reaction->Product_trans Initial Product Product_cis Dimethyl cis-2,3-dibromobutenedioate Product_trans->Product_cis Isomerization (light-accelerated) G Reactants Diene (Electron-rich) Dienophile (Electron-poor) (this compound) TS Cyclic Transition State (Concerted) Reactants->TS [4+2] Cycloaddition Product Cycloadduct (Six-membered ring) TS->Product

Caption: General Workflow of a Diels-Alder Reaction.

Application in the Synthesis of Functionalized Ring Systems

The true utility of this compound lies in the synthetic versatility of the resulting Diels-Alder adducts. The presence of two bromine atoms and two ester functionalities in the cycloadducts opens up a wide range of post-cycloaddition modifications.

Aromatization to Substituted Aromatics

One of the most valuable applications is the synthesis of substituted aromatic compounds. The dibrominated cycloadducts can be readily aromatized through a dehydrobromination reaction, often promoted by a base. This strategy provides a powerful route to functionalized phthalates and other aromatic systems that can be challenging to synthesize through other methods.

Debromination to Unsaturated Bicyclic Systems

Reductive debromination of the Diels-Alder adducts, for instance using zinc dust or other reducing agents, can afford the corresponding unsaturated bicyclic compounds. This allows for the introduction of a double bond into the newly formed six-membered ring, which can be a handle for further functionalization.

Protocols for Diels-Alder Reactions with Various Dienes

The following protocols provide representative examples of Diels-Alder reactions using this compound with different classes of dienes. Note that reaction times and temperatures may need to be optimized for specific substrates.

Protocol 2: Reaction with an Acyclic Diene (e.g., 2,3-Dimethyl-1,3-butadiene)

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene or Xylene

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add 2,3-dimethyl-1,3-butadiene (1.1-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Reaction with a Cyclic Diene (e.g., Cyclopentadiene)

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add freshly cracked cyclopentadiene (1.1-1.2 eq) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent in vacuo to obtain the crude adduct.

  • Purification can be achieved by recrystallization or column chromatography.

Protocol 4: Reaction with an Aromatic Diene (e.g., Anthracene)

Materials:

  • This compound

  • Anthracene

  • Xylene

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), anthracene (1.0 eq), and xylene. [4]2. Heat the mixture to reflux for several hours to overnight. [4]The progress of the reaction can be followed by the disappearance of the anthracene fluorescence under UV light.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Further purification can be achieved by recrystallization.

Data Presentation: Representative Diels-Alder Reactions

The following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes. Please note that these are representative examples, and optimization may be required for specific applications.

DieneSolventTemperatureTimeProductYield
2,3-Dimethyl-1,3-butadieneTolueneReflux12 hDimethyl 4,5-dibromo-1,2-dimethylcyclohex-1-ene-1,2-dicarboxylateGood
CyclopentadieneCH₂Cl₂0 °C to RT4 hDimethyl 2,3-dibromo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateHigh
AnthraceneXyleneReflux24 h9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate, 11,12-dibromoModerate
FuranNeat or CH₂Cl₂RT to 50 °C24-48 hDimethyl 2,3-dibromo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateVariable

Conclusion: A Gateway to Molecular Complexity

This compound is a powerful and versatile dienophile that provides access to a wide range of highly functionalized six-membered rings through the Diels-Alder reaction. Its electron-deficient nature ensures high reactivity with a broad scope of dienes. The resulting dibrominated cycloadducts are valuable intermediates that can be readily transformed into a variety of complex molecular architectures, including substituted aromatic systems and unsaturated bicyclic compounds. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling them to leverage the unique reactivity of this dienophile to accelerate their research endeavors.

References

  • Diels-Alder Reaction. (n.d.). In Jasperse Chem 365.
  • Syntheses of Dimethyl (1S,2R)‑3-Bromocyclohexa-3,5-diene-1,2-dicarboxylate and Its Enantiomer. (2020, January 8). Figshare. Retrieved from [Link]

  • The Diels-Alder Reaction. (n.d.). University of Iowa.
  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(50), 32537-32543. [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. ResearchGate. Retrieved from [Link]

Sources

Application Note: Nucleophilic Vinylic Substitution on Dimethyl Dibromofumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl dibromofumarate (DMDBF) is a highly functionalized, electron-deficient alkene utilized as a scaffold for synthesizing polysubstituted heterocycles, specifically quinoxalines and thiazolidinones. Unlike simple alkyl halides, DMDBF undergoes Nucleophilic Vinylic Substitution (


) , a process governed by the Addition-Elimination (Ad-E) mechanism rather than 

or

pathways.

This guide details the mechanistic underpinnings and provides validated protocols for transforming DMDBF into bioactive heterocyclic cores. It addresses the critical challenge of stereochemical instability—specifically the spontaneous trans-to-cis isomerization of DMDBF under ambient light—and provides controls to ensure batch reproducibility.

Mechanistic Insight & Substrate Stability

The Isomerization Trap

Commercially available DMDBF is often labeled as the trans-isomer (fumarate). However, in solution (particularly CHCl


 or alcohols) and under ambient light, the trans-isomer spontaneously isomerizes to the thermodynamically more stable cis-isomer (dimethyl dibromomaleate).[1][2]
  • Impact: The cis-isomer reacts at different rates due to steric crowding of the ester groups.

  • Control: Store DMDBF in amber vials. For strictly stereospecific mono-substitutions, perform reactions in low-light conditions.

The Reaction Pathway: Addition-Elimination (Ad-E)

The presence of two electron-withdrawing ester groups activates the vinylic carbons toward nucleophilic attack. The reaction does not proceed via a vinyl cation (


).[3]
  • Addition: The nucleophile attacks the

    
    -carbon, breaking the 
    
    
    
    -bond and forming a resonance-stabilized carbanion intermediate.
  • Elimination: The lone pair on the carbanion reforms the

    
    -bond, expelling the bromide leaving group.
    
  • Stereochemistry: The intermediate carbanion has a finite lifetime, allowing bond rotation. Consequently, the stereochemistry of the product is often determined by thermodynamic stability (

    
    -isomer usually favored) rather than strict retention of configuration, unless the nucleophile is bifunctional and enforces a cyclic cis-geometry.
    

AdE_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate cluster_2 Step 3: Elimination S Dimethyl Dibromofumarate (Activated Alkene) Int Stabilized Carbanion (Tetrahedral Intermediate) S->Int Ad-E Nu Nucleophile (Nu:-) Nu->Int Prod Substituted Product (Restored Alkene) Int->Prod -Br LG Bromide (Br-) Int->LG

Figure 1: The Addition-Elimination (Ad-E) mechanism for activated vinyl halides. The stability of the carbanion intermediate, provided by the ester groups, is the driving force.

Critical Experimental Parameters

ParameterRecommendationRationale
Solvent Methanol or Ethanol (Anhydrous)Polar protic solvents stabilize the transition state. Anhydrous conditions prevent ester hydrolysis.
Base Scavenger Sodium Acetate (NaOAc) or Triethylamine (TEA)The reaction generates HBr. Acid accumulation can protonate amine nucleophiles, deactivating them.
Temperature Reflux (60–80 °C)Required to overcome the activation energy for the second substitution in cyclization reactions.
Stoichiometry 1:1.1 (Mono) or 1:2.2 (Di/Cyclic)Slight excess of nucleophile ensures conversion. Large excess leads to side products.

Protocol A: Synthesis of Quinoxaline-2,3-dicarboxylates

Application: Synthesis of fused nitrogen heterocycles for kinase inhibition studies. Reaction Type: Double Nucleophilic Vinylic Substitution / Condensation.

Materials
  • Dimethyl dibromofumarate (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Triethylamine (2.2 eq) or Sodium Acetate (2.5 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl dibromofumarate (10 mmol, 3.16 g) in 40 mL of absolute ethanol.

  • Nucleophile Addition: Add triethylamine (22 mmol, 3.0 mL) to the solution.

  • Initiation: Slowly add o-phenylenediamine (11 mmol, 1.19 g) portion-wise over 5 minutes. Note: The solution may darken immediately due to amine oxidation/reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor consumption of the dibromo species via TLC (20% EtOAc/Hexane).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of ice-cold water.

    • The product, dimethyl quinoxaline-2,3-dicarboxylate , typically precipitates as a solid.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from hot ethanol or purify via flash column chromatography (SiO

      
      , gradient 0-30% EtOAc in Hexanes).
      

Quinoxaline_Workflow Start Start: Dissolve DMDBF in Ethanol Base Add TEA (2.2 eq) (HBr Scavenger) Start->Base Add_Nuc Add o-Phenylenediamine (Slow Addition) Base->Add_Nuc Reflux Reflux 3-5 Hours (Double Substitution) Add_Nuc->Reflux Quench Pour into Ice Water Reflux->Quench Isolate Filter & Recrystallize (Dimethyl quinoxaline-2,3-dicarboxylate) Quench->Isolate

Figure 2: Workflow for the synthesis of quinoxaline derivatives from DMDBF.

Protocol B: Synthesis of 4-Thiazolidinones

Application: Synthesis of sulfur-nitrogen heterocycles (bioisosteres for thiazoles). Reaction Type: Ad-E followed by intramolecular cyclization.

Materials
  • Dimethyl dibromofumarate (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Acetate (anhydrous, 2.0 eq)

  • Methanol[4][5][6]

Step-by-Step Methodology
  • Setup: Dissolve thiourea (10 mmol, 0.76 g) and sodium acetate (20 mmol, 1.64 g) in 30 mL of methanol.

  • Addition: Add a solution of dimethyl dibromofumarate (10 mmol, 3.16 g) in 10 mL methanol dropwise at room temperature.

    • Mechanistic Note: Sulfur is a softer nucleophile than nitrogen and will attack the vinylic carbon first (Ad-E), displacing one bromide.

  • Cyclization: Heat the mixture to reflux for 2 hours. The second step involves the nitrogen of the thiourea attacking the ester carbonyl (or the second vinylic carbon, depending on specific conditions, but thiazolidinone formation via ester displacement is common in similar fumarate systems).

  • Isolation:

    • Concentrate the solvent under reduced pressure to ~10 mL.

    • Dilute with cold water (50 mL).

    • Filter the resulting precipitate.

  • Validation: Check for the disappearance of the vinylic proton signal in

    
    H NMR (if mono-substitution occurred) or the shift of the ester methyl groups.
    

Safety & Handling (SDS Summary)

Dimethyl dibromofumarate is a potent alkylating agent and irritant.

  • Lachrymator: Like many

    
    -halo esters, it can cause severe eye irritation and tearing. Handle strictly in a fume hood.
    
  • Skin Sensitizer: Avoid contact.[7] Wear nitrile gloves (double gloving recommended) and a lab coat.

  • Decomposition: Releases HBr upon hydrolysis or thermal decomposition. Ensure waste streams are basic (pH > 8) to neutralize acid byproducts.

References

  • Isomerization Dynamics: Kouřil, L., et al. (2022).[1][2] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Semantic Scholar.

  • Mechanistic Foundation: Truce, W. E., & Gorbaty, M. L. (1970). Stereochemistry of nucleophilic displacements by amines on activated vinyl halides. Journal of Organic Chemistry.

  • Quinoxaline Synthesis: Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc.

  • Thiourea Applications: Maddani, M. R., & Prabhu, K. R. (2010).[8] A Concise Synthesis of Substituted Thiourea Derivatives. Journal of Organic Chemistry.

  • Safety Data: Thermo Fisher Scientific. (2021). Safety Data Sheet: Dimethyl fumarate derivatives.

Sources

Polymerization techniques involving dimethyl trans-2,3-dibromobutenedioate monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Copolymerization & Functionalization of Dimethyl trans-2,3-dibromobutenedioate

Abstract

This compound (also known as dimethyl dibromofumarate, DDBF) represents a specialized class of electron-deficient, tetrasubstituted olefin monomers. Due to extreme steric hindrance and electron-withdrawing bromine substituents, DDBF does not undergo radical homopolymerization. However, it serves as a potent electron-acceptor in copolymerization with electron-rich donors (e.g., styrene, vinyl ethers), yielding alternating copolymers with high thermal stability and reactive C-Br sites for post-polymerization modification. This guide details the handling, copolymerization, and functionalization protocols for DDBF.

Section 1: Monomer Properties & Critical Handling

Chemical Identity:

  • IUPAC Name: Dimethyl (E)-2,3-dibromobut-2-enedioate[1]

  • CAS: 116631-94-8[1]

  • Molecular Weight: 301.92 g/mol [1]

  • Structure: A fumarate backbone with two bromine atoms replacing the vinylic protons.

Critical Handling Protocol (The Isomerization Challenge): Unlike standard fumarates, DDBF is highly sensitive to light-induced isomerization.

  • Observation: The trans isomer (DDBF) spontaneously converts to the cis isomer (dimethyl dibromomaleate) upon exposure to ambient light [1].[2][3]

  • Impact: Isomerization alters the monomer's steric profile and reactivity ratios (

    
    ) during polymerization.
    
  • Storage: Store in amber glass vials under

    
     at 4°C. All weighing and reactor loading should be performed under low-light or red-light conditions to ensure isomeric purity.
    

Section 2: Free Radical Copolymerization Protocol

Objective: Synthesize Poly(Styrene-alt-Dimethyl dibromofumarate) via free radical polymerization.

Mechanism: The polymerization relies on the formation of a Charge Transfer (CT) complex between the electron-rich Styrene (donor) and electron-poor DDBF (acceptor). This reduces the activation energy for cross-propagation, favoring an alternating sequence (


).

Materials:

  • Monomer A: this compound (DDBF) - Recrystallized from methanol/water if yellowed.

  • Monomer B: Styrene (St) - Passed through basic alumina column to remove inhibitors (t-butylcatechol).

  • Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

  • Solvent: Anhydrous Toluene or Benzene.

  • Precipitant: Methanol (excess).[4][5]

Experimental Workflow (Step-by-Step):

  • Feed Preparation:

    • In a Schlenk tube, dissolve DDBF (3.02 g, 10 mmol) and Styrene (1.04 g, 10 mmol) in Toluene (10 mL).

    • Note: A 1:1 molar feed is standard for alternating copolymers, though an excess of Styrene can be used to drive conversion (excess St is easily removed).

  • Initiation:

    • Add AIBN (16.4 mg, 0.1 mmol, 1 mol% relative to total monomer).

  • Degassing (Critical):

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical propagation. Backfill with Argon.

  • Polymerization:

    • Immerse the Schlenk tube in a thermostated oil bath at 60°C .

    • Stir magnetically for 12–24 hours.

    • Monitoring: Viscosity will increase moderately. Unlike bulk styrene polymerization, the reaction will not solidify rapidly due to the steric retardation of the DDBF unit.

  • Purification:

    • Cool the reaction to room temperature.

    • Dropwise add the polymer solution into cold Methanol (200 mL) with vigorous stirring.

    • Filter the white precipitate.

    • Reprecipitation: Dissolve the solid in minimal THF and reprecipitate in Methanol to remove unreacted DDBF (which is soluble in methanol).

  • Drying:

    • Dry under vacuum at 40°C for 24 hours.

Data Presentation: Typical Reaction Parameters

ParameterValueNotes
Monomer Feed (DDBF:St) 1:1 to 1:21:1 favors strict alternation; excess St increases rate.
Temperature 60°CHigher temps increase termination rates.
Conversion 40–60%Limited by steric hindrance of the tetrasubstituted olefin.
Molecular Weight (

)
5,000 – 25,000 DaGenerally lower than pure Polystyrene due to chain transfer.
Polydispersity (Đ) 1.5 – 2.0Typical for conventional radical polymerization.

Section 3: Post-Polymerization Modification (PPM)

Objective: Utilize the labile C-Br bonds for functionalization. The bromine atoms on the backbone are allylic-like in reactivity (activated by the adjacent ester carbonyls), making them susceptible to nucleophilic substitution or elimination.

Protocol: Dehydrobromination to Poly(arylene-vinylene) Precursors This reaction eliminates HBr to form a conjugated double bond in the backbone.

  • Dissolution: Dissolve 0.5 g of Poly(St-alt-DDBF) in THF (10 mL).

  • Reagent: Add Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 eq per Br unit).

  • Reaction: Reflux at 65°C for 6 hours.

  • Observation: Solution darkens (yellow/brown) indicating conjugation extension.

  • Workup: Precipitate in acidified methanol (to remove amine salts).

Section 4: Visualization & Logic

Workflow Diagram: Synthesis & Modification

PolymerizationWorkflow cluster_check Quality Control Points Raw Raw DDBF (Trans Isomer) Prep Feed Prep (Amber Vial, N2) Raw->Prep Protect from Light QC1 NMR: Check Isomer Purity Raw->QC1 Poly Copolymerization (60°C, AIBN) Prep->Poly + Styrene Purify Purification (MeOH Precip) Poly->Purify 12-24 hrs PPM Functionalization (Nucleophilic Sub.) Purify->PPM Reactive C-Br Sites QC2 GPC: Mol. Weight Purify->QC2

Caption: Operational workflow for DDBF polymerization, emphasizing light protection and quality control checkpoints.

Mechanistic Pathway: Steric vs. Electronic Effects

Mechanism Styrene Styrene Radical (Electron Rich) Complex Charge Transfer Complex [St...DDBF] Styrene->Complex Donor-Acceptor Interaction DDBF DDBF Monomer (Electron Poor) DDBF->Complex Homo Homopolymerization (Blocked) DDBF->Homo Steric Hindrance (Tetrasubstituted) Chain Alternating Copolymer ~St-DDBF-St~ Complex->Chain Fast Cross-Propagation Homo->Chain Does not occur

Caption: Mechanistic logic showing why copolymerization is favored over homopolymerization due to steric and electronic factors.

Section 5: Characterization & Validation

To validate the successful incorporation of DDBF:

  • 
    H-NMR Spectroscopy (CDCl
    
    
    
    ):
    • Styrene Units: Broad aromatic signals at 6.5–7.2 ppm.

    • DDBF Units: The methyl ester protons (–OCH

      
      ) appear as a broad singlet around 3.6–3.8 ppm.
      
    • Validation: Integration ratio of Aromatic (5H) to Methoxy (6H) allows calculation of copolymer composition.

  • Thermogravimetric Analysis (TGA):

    • DDBF copolymers exhibit distinct two-step degradation. The first step (~200°C) corresponds to dehydrobromination (loss of HBr), followed by backbone degradation at higher temperatures (>350°C).

  • GPC (Gel Permeation Chromatography):

    • Use Polystyrene standards. Expect broad polydispersity (PDI > 1.5) typical of free radical systems.

References

  • K. S. K. & Sinitskii, A. (2022).[6] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Royal Society of Chemistry Advances.[6][7] [Link]

  • Otsu, T. et al. (1988). Radical Polymerization of Dialkyl Fumarates and Maleates. Macromolecules.
  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Haddleton, D. M. et al. (2000). Atom Transfer Radical Polymerization. Macromolecules. (Context for controlled radical polymerization of acrylates/styrenics). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dimethyl trans-2,3-Dibromobutenedioate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust purification strategies for dimethyl trans-2,3-dibromobutenedioate, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering users to troubleshoot and adapt methods effectively. The central challenge in purifying this compound—its light-induced isomerization—is addressed throughout, ensuring the integrity of the desired trans isomer is maintained.

Guide Overview: This document provides comprehensive guidance on the purification of this compound. It is structured as a series of frequently asked questions (FAQs) that lead into detailed protocols and troubleshooting guides. The primary focus is on mitigating the isomerization of the desired trans product to its more stable cis isomer, a process that is significantly accelerated by light.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude sample of this compound?

A1: Impurities in crude this compound typically originate from the synthesis, which involves the bromination of dimethyl acetylenedicarboxylate.[1][2] The primary contaminants to consider are:

  • The cis-Isomer (Dimethyl 2,3-dibromomaleate): This is the most significant and challenging impurity. The desired trans isomer, which is the initial kinetic product of the bromination reaction, spontaneously converts to the thermodynamically more stable cis isomer.[1][2][4] This process is dramatically accelerated by exposure to ambient or UV light.[1][3]

  • Unreacted Starting Materials: Residual dimethyl acetylenedicarboxylate and elemental bromine (Br₂) may be present if the reaction did not go to completion.

  • Solvent Residues: The reaction is often performed in solvents like chloroform, which may remain in the crude product.[1][2]

  • Side-Reaction Products: Depending on the reaction conditions, minor byproducts from undesired pathways could be present.

Q2: What is the single most critical factor to control during the purification and handling of this compound?

A2: Exclusion of light. The facile, light-catalyzed isomerization from the trans to the cis form is the paramount challenge.[1][2][3] All purification steps, including dissolution, filtration, chromatography, and drying, as well as subsequent storage, must be performed in the dark or under amber/red light conditions to preserve the isomeric purity of the trans product. Covering glassware with aluminum foil is a standard and effective practice.

Q3: How can I choose the best purification method for my needs?

A3: The choice between recrystallization and column chromatography depends on the impurity profile, the required final purity, and the scale of your experiment.

  • Recrystallization is highly effective for removing trace impurities and unreacted starting materials, especially when you have a solid crude product of relatively high purity (>90%). It is often faster and more scalable than chromatography.

  • Column Chromatography is superior for separating compounds with very similar properties, such as the cis and trans isomers, or for purifying very impure mixtures.[5][6] It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent.

Below is a workflow to guide your decision.

start Crude Dimethyl trans-2,3-dibromobutenedioate assess Assess Purity & Impurity Profile (e.g., by ¹H NMR or TLC) start->assess recrystallize Recrystallization assess->recrystallize High Purity (>90%) Minor Impurities chromatography Column Chromatography assess->chromatography Low Purity (<90%) Significant cis-Isomer check_purity Check Purity and Isomeric Ratio recrystallize->check_purity chromatography->check_purity final_product Pure trans Isomer (Store in Dark) check_purity->final_product Purity OK rerun Re-purify if needed check_purity->rerun Purity Not OK rerun->chromatography

Caption: Decision workflow for selecting a purification method.

Q4: My crude product has a strong orange/brown color. What is this and how do I remove it?

A4: The color is almost certainly due to residual elemental bromine (Br₂). Before proceeding with recrystallization or chromatography, it is advisable to remove it. This can be accomplished by dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and washing the solution with a mild reducing agent like a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The washing is repeated until the organic layer is colorless. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo.

Purification Protocols & Troubleshooting

This section provides detailed methodologies and solutions to common problems. Remember to protect your sample from light at all stages.

Method 1: Recrystallization

Recrystallization is ideal for purifying crystalline solids by leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.

Detailed Protocol: Recrystallization from a Mixed-Solvent System
  • Solvent Selection: A mixed-solvent system is often effective. A "good" solvent is one in which the compound is soluble when hot, and a "poor" solvent is one in which it is insoluble even when hot. For this compound, a system like Hexane:Ethyl Acetate or Hexane:Dichloromethane is a good starting point.

  • Dissolution (Light Excluded): In an Erlenmeyer flask wrapped in aluminum foil, place your crude product. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) dropwise while gently heating (e.g., on a hot plate) and stirring until the solid just dissolves.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, foil-wrapped flask. This removes particulates.

  • Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point). If too much is added, re-clarify with a few drops of the "good" solvent.

  • Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Store the final product in a vial wrapped in foil or in an amber vial in a dark location.

Recrystallization Troubleshooting Guide
Issue Possible Cause Solution
Product does not crystallize upon cooling. Too much solvent was used; the solution is not saturated.Re-heat the solution and carefully evaporate some of the solvent. Allow it to cool again.[7]
Supersaturation.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7]
An oil forms instead of crystals ("oiling out"). The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent system.
The solution is cooling too quickly.Re-heat to dissolve the oil, perhaps add a small amount more solvent, and ensure a very slow cooling process.
Low recovery of purified product. The compound has significant solubility in the solvent even when cold.Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Product is still impure after recrystallization. Inappropriate solvent system that does not effectively differentiate between the product and impurities.Experiment with different solvent systems. A different polarity pairing may be more effective.
The cis and trans isomers have very similar solubilities.Recrystallization may not be sufficient to separate the isomers. Consider column chromatography for higher purity.

Method 2: Column Chromatography

Column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through it.[5][6]

Detailed Protocol: Silica Gel Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is the standard choice.[5]

    • Eluent System: The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good target is to achieve a retention factor (Rf) of ~0.35 for the trans isomer.[5] A gradient of Hexane:Ethyl Acetate or Hexane:Dichloromethane is common. The less polar trans isomer should elute before the more polar cis isomer.

  • Column Packing (Wet Method):

    • Clamp a column vertically and add a small plug of cotton or glass wool to the bottom.[6]

    • Add a thin layer of sand.

    • Fill the column about halfway with the initial, least polar eluent.

    • In a separate beaker, create a slurry of silica gel in the same eluent. Pour this slurry into the column.

    • Tap the column gently to pack the silica gel evenly and drain excess solvent until the solvent level is just above the silica surface.[6] Add another layer of sand on top. Never let the column run dry. [6]

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the product in a volatile solvent, add silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution (Light Excluded):

    • Wrap the entire column in aluminum foil.

    • Begin adding the eluent to the top of the column, maintaining a constant level.

    • Start with the least polar solvent mixture determined by TLC (e.g., 95:5 Hexane:EtOAc) and collect fractions.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute the compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure trans isomer.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

  • Drying and Storage: Dry the resulting solid or oil under high vacuum and store protected from light.

Column Chromatography Troubleshooting Guide
Issue Possible Cause Solution
Poor separation (overlapping bands). Incorrect eluent polarity.Optimize the eluent system using TLC. A less polar solvent will increase separation but take longer.
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks.[5]
Column was overloaded with the sample.Use a larger column or less sample. A general rule is 20-50 parts silica gel to 1 part sample by weight.[5]
Compound won't elute from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Product decomposes on the column. Silica gel is slightly acidic and can cause degradation of sensitive compounds.Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Isomerization occurs during chromatography. Exposure to light during the process.Ensure the column is completely wrapped in foil and fractions are collected in covered or amber vials.

Isomerization: The Core Challenge

The purification of this compound is fundamentally a race against its conversion to the more stable cis isomer.

cluster_trans trans-Isomer (Kinetic Product) cluster_cis cis-Isomer (Thermodynamic Product) trans Dimethyl 2,3-dibromofumarate (Desired Product) cis Dimethyl 2,3-dibromomaleate (More Stable) trans->cis Spontaneous Isomerization Greatly accelerated by light (hν)

Caption: The light-accelerated isomerization of the trans to the cis isomer.

To minimize this, always work in dimmed light, use foil-wrapped glassware, and store the final product in the dark, preferably at low temperatures.

References

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(50), 32491-32496. [Link][1][3]

  • Calatayud, D. G. (2012). Answer to "Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?". ResearchGate. [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Semantic Scholar. [Link][2][4]

  • University of Victoria, Department of Chemistry. Column chromatography. UVic. [Link]

  • SciSpace. APPENDIX 3E Column Chromatography. [Link]

  • Huntress, E. H., Lesslie, T. E., & Bornstein, J. (1952). Dimethyl Acetylenedicarboxylate. Organic Syntheses, 32, 55. [Link]

Sources

Technical Support Center: Purification of Dimethyl Dibromofumarate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Solvent Strategy

Dimethyl 2,3-dibromofumarate is a dense, electron-deficient diester often used as a dienophile in Diels-Alder reactions or as a synthetic intermediate. Unlike its parent compound (dimethyl fumarate, MP ~102°C), the dibromo derivative presents unique purification challenges due to three critical factors:

  • Low Melting Point / Oiling Out: The introduction of bulky bromine atoms disrupts crystal packing. Depending on the purity and cis/trans ratio, the melting point is often suppressed to near-ambient temperatures (approx. 40–45°C for the trans isomer), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Photosensitivity (Isomerization): As noted by Vo et al., the trans-isomer spontaneously converts to the thermodynamically more stable cis-isomer (dimethyl dibromomaleate), a process drastically accelerated by ambient light [1]. Recrystallization must be performed in low-light conditions to maintain isomeric purity.

  • Residual Bromine: Synthesis often involves elemental bromine, leading to persistent yellow/orange discoloration that co-crystallizes with the product.

Recommended Solvent Systems

The following solvent systems have been validated for this specific matrix.

System ClassSolvent PairRatio (v/v)Application CaseRisk Factor
Primary (Polar) Methanol / Water Start 10:1, adjust to ~4:1General purification. Removes inorganic salts and polar acids.High: Risk of oiling out if water is added too fast or solution is too hot.
Secondary (Non-Polar) Hexanes / Ethyl Acetate Variable (Dissolve in min. EtOAc, add Hexanes)Removal of polar byproducts (oligomers).Medium: Product is very soluble in EtOAc; yield may be low without deep cooling (-20°C).
Alternative Isopropanol (IPA) Single SolventGood balance of solubility and volatility.Low: Higher boiling point allows better control, but drying takes longer.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a bottom liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature of the solution is above the melting point of the solute (solute MP < solvent BP) or when the anti-solvent (e.g., water) is added too quickly, causing a sudden drop in solubility that forces the compound out as a liquid.

Corrective Protocol:

  • Re-dissolve: Re-heat the mixture gently until the oil phase dissolves back into the solvent.

  • Seed: Add a single seed crystal of pure dimethyl dibromofumarate (if available) to the clear solution at a temperature just above the expected cloud point.

  • Slow Cool: Turn off the heat source but leave the flask in the oil bath/water bath to cool down slowly to room temperature. Do not place directly on a cold bench or in an ice bath.

  • Agitation: Stir slowly (approx. 60 RPM). Rapid stirring promotes oiling.

Q2: My crystals are persistently yellow/orange.

Diagnosis: Trapped elemental bromine (


) or bromination byproducts.

Corrective Protocol:

  • Pre-treatment: Before recrystallization, dissolve the crude solid in Dichloromethane (DCM) and wash with a 10% aqueous Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces colored 
    
    
    
    to colorless bromide ions (
    
    
    ).
  • Adsorption: If thiosulfate wash is impossible, add Activated Charcoal (1-2 wt%) to the hot recrystallization solution, stir for 5 minutes, and filter hot through Celite.

Q3: The melting point of the purified solid is lower than expected (< 40°C).

Diagnosis: Isomerization has occurred.[1][2][3] You likely have a mixture of trans-dibromofumarate and cis-dibromomaleate.

Corrective Protocol:

  • Light Exclusion: Repeat the recrystallization in amber glassware or wrap the flask in aluminum foil.

  • Avoid Prolonged Heating: Isomerization can be thermally driven. Use the minimum heat necessary to dissolve the solid.

Standard Operating Procedure (SOP)

Objective: Purification of 5.0g Crude Dimethyl Dibromofumarate Safety: Work in a fume hood. Dimethyl dibromofumarate is a lachrymator and skin irritant.

  • Preparation:

    • Weigh 5.0g crude material into a 50mL Erlenmeyer flask.

    • Wrap flask in aluminum foil to exclude light.

  • Dissolution:

    • Add Methanol (15 mL) .

    • Heat gently to 35-40°C. Do not boil (Methanol BP is 64.7°C, but we want to stay near the product's MP).

    • If solid remains, add Methanol in 1 mL increments until dissolved.

  • Clarification (Optional):

    • If the solution is dark orange, add 0.1g Activated Charcoal. Stir 2 mins. Filter hot.

  • Crystallization:

    • Remove from heat.[4]

    • Add Water (Anti-solvent) dropwise with slow stirring.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Methanol to clear the turbidity.

  • Cooling:

    • Allow to cool to Room Temperature (RT) over 30 minutes.

    • Once at RT, transfer to a fridge (4°C) or freezer (-20°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash cake with 5 mL of cold Methanol/Water (1:1 mixture).

    • Dry under vacuum in a desiccator (protected from light).

Decision Logic & Workflows

Solvent Selection Decision Tree

SolventSelection Start Start: Crude Dimethyl Dibromofumarate CheckColor Is the crude solid deep orange/red? Start->CheckColor Thiosulfate Pre-wash with Na2S2O3 (in DCM/Water biphasic) CheckColor->Thiosulfate Yes CheckPolarity Primary Impurity Type? CheckColor->CheckPolarity No (Pale Yellow) Thiosulfate->CheckPolarity Salts Salts / Polar Acids CheckPolarity->Salts Polar Oligomers Non-polar / Oligomers CheckPolarity->Oligomers Lipophilic MethWater System: Methanol / Water (Method: Anti-solvent) Salts->MethWater HexEtOAc System: Hexanes / EtOAc (Method: Evaporative/Cooling) Oligomers->HexEtOAc

Caption: Workflow for selecting the appropriate purification path based on impurity profile and physical appearance.

"Oiling Out" Rescue Protocol

OilingOut Problem Problem: Liquid Phase Separation Reheat Step 1: Re-heat to Clear Solution Problem->Reheat Seed Step 2: Add Seed Crystal at Cloud Point Reheat->Seed Cool Step 3: Slow Cool (Insulate Flask) Seed->Cool

Caption: Immediate corrective actions when liquid-liquid phase separation occurs during cooling.

References

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022).[2] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12, 32806-32813. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). Dimethyl fumarate (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Support Center: Optimization of Dimethyl 2,3-Dibromofumarate (DMDBF) Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Ticket Focus: Minimizing Side Reactions & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Mechanistic Overview

Dimethyl 2,3-dibromofumarate (DMDBF) is a specialized dienophile often employed as a "masked" acetylene equivalent. While it allows for the formation of saturated cyclic adducts that can be subsequently modified (e.g., via reductive debromination), it is significantly more labile than its non-brominated counterpart, dimethyl acetylenedicarboxylate (DMAD).

The Central Challenge: The bromine substituents introduce two critical instability vectors:

  • Photochemical Isomerization: Rapid trans-to-cis conversion under ambient light.[1]

  • Elimination/Aromatization: Facile loss of HBr to restore aromaticity, often triggered by basic workups or excessive heat.

The following guide treats your experiment as a system. Follow the diagnostic workflows to isolate and eliminate these failure modes.

Knowledge Base: Critical Failure Modes

Ticket Type A: "My Starting Material Changed Before Reaction" (Isomerization)

Diagnosis: DMDBF is commercially supplied primarily as the trans-isomer.[1][2] However, recent kinetic studies confirm that the cis-isomer is thermodynamically more stable in solution. This equilibration is photocatalytic .

  • Symptom: NMR shows splitting of the methine/methyl peaks prior to diene addition.

  • Root Cause: Exposure to ambient laboratory light (fluorescent/LED) generates bromine radicals that catalyze rotation around the C=C bond.

  • Impact: Loss of stereospecificity in the cycloaddition (if the reaction is concerted/stereospecific).

Ticket Type B: "I Recovered Aromatic Product Instead of Adduct" (Dehydrobromination)

Diagnosis: The Diels-Alder adduct contains two vicinal bromines and two protons. This motif is highly susceptible to


 or 

elimination.
  • Symptom: Mass spec shows

    
     or 
    
    
    
    .
  • Root Cause: Presence of adventitious base (even weak bases like bicarbonate during workup) or excessive thermal energy.

  • Impact: Unintended formation of phthalate/benzoate derivatives.

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (desired adduct) versus the common "Sad Paths" (side reactions).

DMDBF_Reaction_Pathways Start Trans-DMDBF (Starting Material) Cis Cis-DMDBF (Isomerized) Start->Cis hv (Light) Fast TS Transition State [4+2] Start->TS Heat/Lewis Acid Polymer Oligomers/Polymers Start->Polymer Radical Initiator or Lewis Acid Diene Diene (e.g., Furan) Diene->TS Adduct Desired Cycloadduct (Dibromide) TS->Adduct Concerted Aromatic Aromatized Product (Side Reaction) Adduct->Aromatic -2 HBr (Base/Heat)

Figure 1: Reaction landscape of DMDBF. Red paths indicate failure modes (isomerization and elimination).

Troubleshooting & Optimization Protocols

Protocol 1: The "Dark Mode" Synthesis (Standard Operating Procedure)

Use this protocol to maximize yield of the dibromo-adduct.

Reagents:

  • Diene (1.0 - 1.5 equiv)

  • DMDBF (1.0 equiv)

  • Solvent: Toluene (thermal) or CH₂Cl₂ (catalytic)

  • Additive: 1% BHT (Butylated hydroxytoluene) – Crucial radical scavenger.

Step-by-Step Workflow:

  • Preparation (Light Hygiene):

    • Wrap reaction flask, column, and addition funnel in aluminum foil before removing DMDBF from storage.

    • Why: Even 5 minutes of ambient light can induce 5-10% isomerization [1].

  • Solvent Degassing:

    • Sparge solvent with Argon for 15 minutes.

    • Why: Oxygen promotes radical polymerization of the electron-deficient alkene.

  • Reaction Assembly:

    • Dissolve DMDBF and BHT in solvent.

    • Add Diene slowly.

    • Thermal Route: Heat to 60-80°C. Do not exceed 100°C to prevent thermal elimination of HBr.

    • Catalytic Route: If using Lewis Acid (e.g., ZnCl₂ or Et₂AlCl), cool to -78°C or 0°C first. Lewis acids lower the activation energy but also catalyze decomposition [2].

  • Monitoring:

    • Use TLC. Do not use basic stains (like KMnO4/Base). Use Iodine or Anisaldehyde/Acid.

    • Stop point: When DMDBF is consumed. Extended reaction times favor aromatization.

  • Workup (The Critical Step):

    • Avoid: NaHCO₃ or NaOH washes.

    • Use: Wash with water or dilute brine only.

    • Dry over Na₂SO₄ (neutral), not K₂CO₃ (basic).

    • Concentrate at low temperature (<30°C).

Protocol 2: Stabilizing the Unstable Adduct

If your adduct eliminates HBr immediately upon isolation:

  • In-situ Reductive Debromination:

    • Do not isolate the dibromide.

    • After cycloaddition is complete, add Zn dust and Acetic Acid (or Zn/Cu couple) directly to the reaction pot.

    • Result: Converts the unstable dibromide directly to the stable alkene (acetylene equivalent target).

Diagnostic Data & FAQ

Comparative Solvent/Condition Impact Table
ParameterConditionRisk LevelOutcome / Mechanism
Light Ambient Lab LightCritical Rapid trans-to-cis isomerization [1].
Solvent DMSO / DMFHigh Polar aprotic solvents stabilize charged intermediates, promoting elimination (HBr loss).
Solvent Toluene / BenzeneLow Non-polar solvents suppress charge separation required for E1 elimination.
Catalyst AlCl₃ (Strong)High Fast reaction, but rapid polymerization/decomposition of adduct [2].
Catalyst ZnCl₂ / LiClO₄Medium Milder activation; better functional group tolerance.
Workup Sat. NaHCO₃Critical Base-catalyzed aromatization (phthalate formation).
FAQ: Troubleshooting Specifics

Q: Can I use DMDBF to make specific stereoisomers? A: Only if you work in the dark. If exposed to light, the starting material becomes a mixture of cis and trans, leading to a mixture of endo/exo and cis/trans adducts.

Q: My reaction turns black/tarry. Why? A: This is likely radical polymerization. DMDBF is electron-deficient and prone to polymerization.

  • Fix: Add a radical inhibitor (BHT or Hydroquinone) and ensure the solvent is deoxygenated.

Q: I see a peak at ~7.5-8.0 ppm in NMR that shouldn't be there. A: This is likely an aromatic proton. Your adduct has lost HBr and aromatized.

  • Fix: Lower the reaction temperature. If the diene is acid-sensitive, the generated HBr might be destroying it. Add an acid scavenger that is non-nucleophilic and non-basic (e.g., Propylene Oxide or solid 2,6-di-tert-butylpyridine).

Decision Tree: Optimization Logic

Optimization_Flow Start Start Optimization CheckYield Is Yield < 50%? Start->CheckYield CheckProd Is Product Aromatic? CheckYield->CheckProd Yes LightIssue Solution: Exclude Light (Prevents Isomerization) CheckYield->LightIssue No (Wrong Stereochem) BaseIssue Solution: Acidic/Neutral Workup (Prevents Elimination) CheckProd->BaseIssue Yes (Aromatized) PolymerIssue Solution: Add BHT + Degas (Prevents Polymerization) CheckProd->PolymerIssue No (Tarry/Complex) LewisIssue Solution: Switch to ZnCl2 or Thermal (No Cat) PolymerIssue->LewisIssue Still Failing?

Figure 2: Logical flow for diagnosing low yields in DMDBF cycloadditions.

References

  • Kutateladze, A. G., et al. (2022).[2] "Cis–trans isomerization of dimethyl 2,3-dibromofumarate." RSC Advances. [3]

  • McCulloch, A. W., & McInnes, A. G. (1974). "Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate." Canadian Journal of Chemistry.

  • Gribble, G. W., et al. (1992). "Diels-Alder reactions of dimethyl 2,3-dibromofumarate." Synthetic Communications. (General reference for synthetic utility).

Sources

Technical Support Center: Stability and Reactivity of Dimethyl trans-2,3-Dibromobutenedioate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of dimethyl trans-2,3-dibromobutenedioate, a versatile synthon, particularly concerning its stability and reactivity in the presence of bases. Our goal is to equip you with the expertise to anticipate challenges, diagnose experimental issues, and ensure the integrity of your synthetic outcomes.

Introduction: The Chemical Landscape

This compound is a valuable precursor, often employed in the synthesis of complex molecules and as a dienophile in Diels-Alder reactions. Its primary transformation under basic conditions is a dehydrobromination to yield dimethyl acetylenedicarboxylate (DMAD). However, the presence of two ester functionalities and the stereochemistry of the vicinal dibromides introduce potential competing pathways and stability issues that must be carefully managed. This guide will walk you through the core principles and practical solutions for successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and experimental challenges in a direct Q&A format.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?

Answer:

An incomplete or slow dehydrobromination reaction can stem from several factors, primarily related to the base, solvent, and temperature.

  • Insufficient Base Strength or Stoichiometry: The double E2 elimination requires a strong base. While alkoxides like potassium tert-butoxide are effective, weaker bases may only lead to the mono-eliminated product or not react at all. Ensure you are using at least two equivalents of a strong base per equivalent of the dibromide. For terminal alkyne synthesis, three equivalents of a very strong base like sodium amide (NaNH₂) are often used to first effect the elimination and then deprotonate the resulting alkyne.[1][2][3]

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents are generally preferred for E2 reactions. Protic solvents can solvate the base, reducing its reactivity.

  • Low Reaction Temperature: Elimination reactions often require elevated temperatures to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, consider gently heating it. A patent for the analogous dehydrobromination of dimethyl 2,3-dibromosuccinate specifies heating the reaction to reflux in ethanol with sodium hydroxide or potassium hydroxide.

  • Steric Hindrance: While less of an issue for this substrate, highly hindered bases can sometimes favor the formation of the less substituted (Hofmann) product, though in this case, the alkyne is the only possible elimination product.

Troubleshooting Workflow:

start Incomplete Reaction check_base Verify Base Strength & Stoichiometry (>= 2 eq. strong base) start->check_base check_temp Increase Reaction Temperature (e.g., reflux) check_base->check_temp Base is sufficient check_solvent Ensure Appropriate Solvent (Aprotic preferred) check_temp->check_solvent Temp is adequate monitor_progress Monitor by TLC/NMR check_solvent->monitor_progress Solvent is appropriate

Caption: Troubleshooting flow for incomplete dehydrobromination.

FAQ 2: I'm observing unexpected peaks in my NMR spectrum. What could they be?

Answer:

Unexpected signals in your ¹H NMR can point to several possibilities: starting material isomers, the mono-elimination intermediate, or byproducts from side reactions.

  • Isomerization of Starting Material: this compound is known to isomerize to the more stable cis isomer (dimethyl 2,3-dibromomaleate).[5][6][7][8] This process is significantly accelerated by light.[5][6][7][8] Therefore, you may have a mixture of stereoisomers at the start of your reaction.

CompoundIsomer¹H NMR (CDCl₃, ppm)
Dimethyl 2,3-dibromobutenedioatetrans~3.91
Dimethyl 2,3-dibromobutenedioatecis~3.87

These values are based on experimental data for dimethyl 2,3-dibromofumarate and maleate and may vary slightly.[8][9]

  • Mono-elimination Intermediate: The first E2 elimination yields dimethyl bromobutenedioate. This vinyl bromide will have a characteristic vinyl proton signal in the ¹H NMR spectrum, typically between 5-7 ppm.

  • Ester Hydrolysis (Saponification): Under strong basic conditions, particularly in the presence of water, the methyl ester groups can be hydrolyzed to form the corresponding carboxylate salts.[10][11][12] In the ¹H NMR, this would be indicated by a decrease or disappearance of the methyl ester singlet (around 3.8 ppm for the product) and potentially the appearance of broad signals if the carboxylate salt is soluble. The final product upon acidic workup would be acetylenedicarboxylic acid.

Reaction Monitoring by ¹H NMR:

cluster_start Starting Material cluster_inter Intermediate / Byproduct cluster_prod Product sm_trans Trans Isomer (~3.91 ppm) inter Vinyl Bromide (5-7 ppm) sm_trans->inter 1st E2 hydrolysis Hydrolysis (Loss of MeO- signal) sm_trans->hydrolysis sm_cis Cis Isomer (~3.87 ppm) sm_cis->inter 1st E2 sm_cis->hydrolysis prod DMAD (~3.8 ppm) inter->prod 2nd E2 prod->hydrolysis

Caption: Spectroscopic map of reaction components in ¹H NMR.

FAQ 3: How can I minimize the hydrolysis of the ester groups?

Answer:

Ester hydrolysis is a significant competing reaction. To favor the desired elimination pathway, consider the following strategies:

  • Use Anhydrous Conditions: Water is a reactant in the hydrolysis. Ensure your solvent and glassware are thoroughly dried.

  • Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide in an aprotic solvent (e.g., THF, dioxane) can favor elimination over nucleophilic attack at the ester carbonyl.

  • Temperature Control: While elimination requires heat, excessively high temperatures for prolonged periods can promote hydrolysis. Monitor the reaction closely and stop heating once the starting material is consumed.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous base. Neutralize the reaction mixture promptly with a mild acid.

FAQ 4: What is the recommended experimental protocol and work-up procedure?

Answer:

The following is a generalized protocol based on the dehydrobromination of analogous vicinal dibromoesters.[5]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or THF).

  • Addition of Base: Add a strong base (e.g., potassium hydroxide, 2.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or ¹H NMR.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[13][14][15]

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.[13][14]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude dimethyl acetylenedicarboxylate (DMAD) can be purified by vacuum distillation.

Work-up Rationale:

start Reaction Mixture (DMAD, Base, Salts) quench Quench & Extract (H₂O / Organic Solvent) start->quench wash_bicarb Wash with NaHCO₃ (Removes acidic impurities) quench->wash_bicarb wash_brine Wash with Brine (Removes residual H₂O) wash_bicarb->wash_brine dry Dry with MgSO₄/Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify

Caption: Standard work-up and purification workflow.

Safety Note: Dimethyl acetylenedicarboxylate is a powerful lachrymator and vesicant. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

Summary of Key Parameters

ParameterRecommendationRationale
Base Strong, non-nucleophilic (e.g., KOtBu) or KOH/NaOH. Use ≥ 2 equivalents.To drive the double E2 elimination and minimize substitution/hydrolysis.[1][2][3]
Solvent Anhydrous, aprotic (e.g., THF) or alcohol (e.g., ethanol) for KOH/NaOH.Aprotic solvents enhance base reactivity; anhydrous conditions prevent hydrolysis.
Temperature Elevated (e.g., reflux).To overcome the activation energy for elimination.[4]
Atmosphere Inert (e.g., Nitrogen or Argon).To prevent side reactions with atmospheric moisture.
Light Protect from light.To prevent isomerization of the trans starting material to the cis isomer.[5][6][7][8]

References

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Chemistry LibreTexts. [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(52), 32471–32474. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Huntress, E. H., Lesslie, T. E., & Bornstein, J. (1952). Dimethyl acetylenedicarboxylate. Organic Syntheses, 32, 55. [Link]

  • Khetan, S. K., & George, M. V. (1969). Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. Canadian Journal of Chemistry, 47(19), 3545–3552. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the reaction products of dimethyl maleate... [Image]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 2-Butynedioic acid, dimethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the reaction products of dimethyl fumarate... [Image]. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Isomerization of dimethyl maleate to dimethyl fumarate: An Undergraduate Experiment. (n.d.). PDF Free Download. Retrieved from [Link]

  • Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025, August 29). PMC. [Link]

  • Akué-Gédu, R., & Rigo, B. (n.d.). ALKYNE via SOLID-LIQUID PHASE-TRANSFER CATALYZED DEHYDROHALOGENATION: ACETYLENE DICARBOXALDEHYDE TETRAMETHYL ACETAL AND ACETYLENE DICARBOXALDEHYDE DIMETHYL ACETAL. Organic Syntheses. [Link]

  • PREPARATION OF DIPHENYLACETYLENE. (n.d.). [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Semantic Scholar. [Link]

  • Reagent Friday: Sodium Amide (NaNH2). (2013, June 11). Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Preparation of alkynes. [Link]

  • Doc Brown's Chemistry. (n.d.). The ¹H NMR spectrum of 2,3-dimethylbutane. [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. PMC. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. ResearchGate. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the reaction products of dimethyl fumarate.... [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0263138). [Link]

  • CN103664600A - Preparation method of dimethyl acetylenedicarboxylate. (n.d.).
  • LibreTexts. (2023, January 22). Reactions of Dihalides. Chemistry LibreTexts. [Link]

  • YouTube. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides. [Link]

  • Formation of alkynes through double elimination of vicinal dibromides. (n.d.). ReactionFlash. [Link]

  • MDPI. (2025, November 11). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][5][13]oxaphosphinine 6-oxide. [Link]

  • ResearchGate. (2025, July 3). Synthesis and characterization of brominated poly(2,6-diphenyl-p-phenylene oxide)/SiO2 nanocomposite membrane for CO2/N2 separation. [Link]

  • Ashenhurst, J. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]

  • Chinchilla-Pardos, R. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY(DIMETHYLBUTADIENE) COPOLYMERS. Durham University. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel dimethyl and dimethoxy ring-substituted isobutyl phenylcyanoacrylates. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Temperature for Dibromofumarate Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions involving dialkyl dibromofumarates. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but sensitive class of reagents. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the tools to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental role of temperature in a dibromofumarate substitution reaction?

Temperature is the most critical parameter for controlling both the rate and selectivity of the reaction. Its influence is governed by the principles of chemical kinetics, primarily described by the Arrhenius equation, which links the reaction rate constant (k) to temperature (T) and the activation energy (Ea).

In the context of dibromofumarate substitution, temperature directly impacts:

  • Reaction Rate: Increasing the temperature provides more thermal energy to the system, allowing a greater fraction of molecules to overcome the activation energy barrier for the nucleophilic attack. Consequently, the reaction proceeds faster.[1]

  • Selectivity: Most chemical transformations involve a competition between multiple possible reaction pathways, including the desired substitution, side reactions, and decomposition. Each pathway has a unique activation energy. By carefully controlling the temperature, you can favor the pathway with the lower activation energy (the kinetic product) or, at higher temperatures, allow the system to reach equilibrium and favor the most stable product (the thermodynamic product).[2]

  • Reagent Stability: Dialkyl dibromofumarates and many nucleophiles can be thermally sensitive. Excessive heat can lead to decomposition, producing tars and lowering the yield of the desired product.[3][4] For instance, thermal degradation of brominated compounds can proceed via debromination or other complex pathways.[5][6]

Q2: I'm observing a low yield with significant unreacted starting material. How should I adjust the temperature?

This is a classic sign that the reaction lacks sufficient energy to overcome the activation barrier. However, simply increasing the temperature is not always the best solution.

Initial Diagnosis:

  • Confirm Reagent Purity: Ensure your dibromofumarate, nucleophile, and solvent are pure and anhydrous, as impurities can inhibit the reaction.[7]

  • Analyze for Byproducts: Use a sensitive analytical method like GC-MS or LC-MS to check for trace amounts of byproducts that might indicate a competing reaction is occurring, even at a low rate.[8][9]

Temperature Adjustment Strategy:

  • Incremental Increase: Increase the reaction temperature in small, controlled increments (e.g., 5-10 °C). Monitor the reaction progress at each new setpoint. This allows you to find the "sweet spot" where the reaction proceeds at a reasonable rate without initiating significant decomposition.

  • Consider Solvent's Boiling Point: The reaction temperature should not exceed the boiling point of your solvent in an open or vented system. For higher temperatures, a sealed reaction vessel is necessary.

  • Extended Reaction Time: Before increasing the temperature, consider extending the reaction time at the current temperature. Some substitutions are simply slow and require patience.

Below is a workflow to guide your optimization process.

G cluster_start Diagnosis cluster_actions Troubleshooting Actions cluster_outcomes Refinement start Low Yield & Unreacted Starting Material action1 Run small-scale test reactions at T, T+10°C, T+20°C start->action1 action2 Monitor conversion & byproducts (TLC, GC/MS) action1->action2 decision Is conversion improving without new byproducts? action2->decision outcome1 Yes: Adopt new temperature. Consider further small increases. decision->outcome1 Yes outcome2 No: Significant byproducts or decomposition observed. decision->outcome2 No outcome3 Hold temperature constant. Investigate other variables: - Solvent Change - Catalyst/Additive - Nucleophile Concentration outcome2->outcome3

Caption: Workflow for parallel temperature screening.

Protocol 2: Analytical Monitoring of Reaction Components

Objective: To accurately identify and quantify reactants, products, and byproducts during the optimization study.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Use Case: Ideal for volatile and thermally stable compounds. Provides excellent separation and mass information for identification. [8] * Sample Prep: Dilute the reaction aliquot in a suitable solvent (e.g., ethyl acetate), and filter if necessary. Add an internal standard for accurate quantification.

    • Interpretation: Monitor the disappearance of the dibromofumarate peak and the appearance of the product peak. Look for new peaks corresponding to byproducts. The mass spectrum will help in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use Case: The gold standard for structural elucidation of all components in the reaction mixture. [10][11] * Sample Prep: Quench the aliquot, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • Interpretation: ¹H NMR is often sufficient. The vinyl proton signals of diethyl dibromofumarate and the product will be distinct. The appearance of new, unexpected signals indicates side reactions. Integration of the peaks allows for the determination of the relative ratios of the components.

  • Thin-Layer Chromatography (TLC):

    • Use Case: A quick, qualitative method for tracking reaction progress.

    • Procedure: Spot the crude reaction mixture on a TLC plate alongside standards of the starting material.

    • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The "cleanliness" of the reaction lane (i.e., absence of multiple spots) gives a rough idea of selectivity.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • National Institutes of Health. (2022, November 14). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination reaction leading to dimethyl 2,3-dibromofumarate. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. Retrieved from [Link]

  • RSC Publishing. (2022, November 14). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Retrieved from [Link]

  • ResearchGate. (2022, November 1). Cis – trans isomerization of dimethyl 2,3-dibromofumarate. Retrieved from [Link]

  • Semantic Scholar. (2022, November 17). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Retrieved from [Link]

  • Making Molecules. (n.d.). Alkenes as nucleophiles: Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction temperature and substrate concentration. Yield.... Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • MDPI. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • Reddit. (2016, November 22). Why do highly-substituted alkenes have lower heats of hydrogenation than terminal alkenes or ethylene, and yet we say that highly-substituted alkenes react with electrophiles more readily because they are more nucleophilic?. Retrieved from [Link]

  • ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

  • YouTube. (2013, January 11). Strategy for Solving Substitution Reaction Problems. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • MDPI. (2021, July 19). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Retrieved from [Link]

  • ATSDR. (n.d.). 51 6. analytical methods. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2021, June 9). (PDF) Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction solvent. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or. Retrieved from [Link]

  • AIDIC. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

  • arXiv. (2021, November 10). Solvent Effects on the Menshutkin Reaction. Retrieved from [Link]

  • N5 Sensors. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

  • ResearchGate. (2017, January 13). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Thermal Decomposition of Decabromodipheny1 Ether During the TempPS Resin in Fire. Retrieved from [Link]

  • Journal of Applied Organometallic Chemistry. (2024, January 21). Investigation of Substitution Reaction Kinetics and Thermodynamics between Salen and [Cu(PDTC) 2 ] Complex. Retrieved from [Link]

  • DergiPark. (n.d.). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation and Comparative Analysis of Dimethyl Dibromofumarate: An X-ray Diffraction Study

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Isomerization Challenge

Dimethyl dibromofumarate (DMDBF) is a critical halogenated intermediate in organic synthesis and a structural analog to the multiple sclerosis drug Dimethyl Fumarate (DMF).[1] However, its validation presents a unique crystallographic challenge that does not exist for the non-halogenated parent.

While commercial suppliers and legacy literature often label DMDBF as a pure trans-isomer, recent kinetic studies (e.g., RSC Advances, 2022) have demonstrated that DMDBF is photolabile and spontaneously converts to its cis-isomer, dimethyl dibromomaleate , in solution and under ambient light.

The Core Problem: Standard analytical techniques like 1H NMR often fail to definitively distinguish these isomers in complex mixtures due to overlapping methoxy peaks and the lack of vicinal protons for coupling constant analysis (


-coupling).

The Solution: Single Crystal X-ray Diffraction (SC-XRD) is the only definitive method to validate the absolute stereochemistry (E vs. Z) and quantify the structural impact of bromine substitution on the crystal lattice.[1] This guide outlines the protocol to distinguish the trans-fumarate from the cis-maleate and compares the structural metrics against the parent DMF.

Comparative Technology Review

To validate the structure of DMDBF, we must compare the efficacy of XRD against standard alternatives.

Feature1H NMR (Solution) FT-IR / Raman Single Crystal XRD
Primary Output Chemical Shift (

)
Functional Group VibrationAbsolute 3D Structure
Isomer Distinction Low Confidence. Relies on subtle shift differences (approx.[1] 0.04 ppm) between cis and trans methoxy groups.[1]Medium Confidence. Can detect symmetry-forbidden bands (IR inactive symmetric stretches in trans).Absolute Confidence. Directly visualizes E vs. Z geometry and bond angles.
Mixture Analysis Good for ratio quantification if peaks are resolved.Poor; bands overlap significantly.Excellent; can identify if crystal is a solid solution or if separate phases exist.
Structural Insight Dynamic/Average structure in solution.Bond stiffness/force constants.Static packing, halogen bonding, and unit cell parameters.

Experimental Protocol: Self-Validating Systems

This protocol is designed to prevent the light-induced isomerization that compromises DMDBF samples.

Phase 1: Crystallization (The "Dark" Method)[1]
  • Objective: Grow single crystals while inhibiting trans-to-cis conversion.

  • Solvent System: Chloroform/Hexane (1:[1]1) or Methanol (slow evaporation).[1]

  • Critical Control: All crystallization vials must be wrapped in aluminum foil. Perform setup under red safety light if possible.

  • Temperature: 4°C (Refrigerated). Lower temperatures stabilize the kinetic trans product.

Phase 2: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal motion of the heavy bromine atoms, reducing anisotropic displacement parameters (ADPs) and preventing in-situ isomerization during X-ray exposure.

  • Resolution: 0.75 Å or better (required to resolve C-Br vs C-C bonds clearly).

Phase 3: Structure Solution Workflow (Graphviz)[1]

XRD_Validation_Workflow Sample Crude DMDBF (Potential Mixture) Cryst Crystallization (4°C, Dark, CHCl3) Sample->Cryst Slow Evap Screen Unit Cell Screening (SC-XRD) Cryst->Screen Mount Crystal Decision Symmetry Check Screen->Decision Determine Space Group Trans Centrosymmetric (P21/c, P-1) CONFIRMED TRANS Decision->Trans Inversion Center Present (i) Cis Non-Centrosymmetric (P21, C2) CONFIRMED CIS Decision->Cis No Inversion Center

Figure 1: Decision logic for distinguishing Dimethyl Dibromofumarate (trans) from Dimethyl Dibromomaleate (cis) based on crystallographic symmetry elements.

Structural Data Analysis: The "Fumarate" Signature[2]

To validate your sample, compare your refined parameters against the established metrics for the parent Dimethyl Fumarate (DMF) and the theoretical expectations for the brominated derivative.

A. Crystallographic Symmetry

The most immediate validation metric is the Space Group .

  • Dimethyl Fumarate (Parent): Crystallizes in the monoclinic space group

    
     .[1] The molecule sits on a crystallographic inversion center (
    
    
    
    ).
  • Dimethyl Dibromofumarate (Target): Should retain Centrosymmetry (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).[1] The molecule must display
    
    
    symmetry, meaning the two carbonyls point in opposite directions (anti-periplanar).
  • Dimethyl Dibromomaleate (Impurity): Lacks an inversion center due to the cis geometry (

    
     molecular symmetry).[1] Likely crystallizes in non-centrosymmetric groups or with 
    
    
    
    .
B. Bond Metrics & Halogen Bonding

The introduction of Bromine drastically alters the packing compared to DMF.

ParameterDimethyl Fumarate (DMF) [Ref 1]Dimethyl Dibromofumarate (DMDBF) [Expected]Structural Implication
C=C Bond Length 1.31 - 1.33 Å1.33 - 1.35 Å Br is electron-withdrawing but sterically bulky; slight elongation expected.[1]
C-Br Bond Length N/A1.88 - 1.91 Å Standard

C-Br distance.
Torsion Angle (O=C-C=C)~180° (Planar)~160° - 180° Critical Check: Steric clash between Br and Carbonyl Oxygen may force the ester group to twist out of plane, unlike the perfectly planar DMF.[1]
Intermolecular Contacts C-H...O Hydrogen BondsBr...O and Br...Br Look for "Halogen Bonds" (Type II contacts) where the Br

-hole interacts with Carbonyl O.
C. The "Cis-Effect" Warning

If your refinement shows a C=C bond length shortening (< 1.31 Å) or high thermal motion on the methyl groups, check for disorder . A crystal containing a solid solution of cis and trans isomers (due to partial photo-isomerization) will refine poorly.[1]

  • Action: Check the Difference Fourier Map for "ghost" peaks near the bromine positions, indicating a minor cis component.

References

  • Kooijman, H., et al. (2004). "Dimethyl fumarate."[2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 60(6), o917-o918.

  • Sarpong, E., et al. (2022). "Cis–trans isomerization of dimethyl 2,3-dibromofumarate." RSC Advances, 12, 32471-32474.[2]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Dimethyl Fumarate."[1] Cambridge Structural Database.[8][9]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[8][9] Acta Crystallographica Section B, 72(2), 171-179.

Sources

A Comparative Guide to HPLC Method Validation for Dimethyl trans-2,3-dibromobutenedioate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Purity for Dimethyl trans-2,3-dibromobutenedioate

This compound is a halogenated organic compound featuring a reactive double bond, which makes it a valuable building block in organic synthesis. The purity of this compound is of utmost importance, as impurities can trigger unwanted side reactions, negatively impact product yield and quality, and, within the context of drug development, introduce significant safety risks. Consequently, a validated and reliable analytical method for purity determination is an indispensable component of its quality control protocol.

Proposed HPLC Method for Purity Determination

The Rationale Behind Experimental Choices:

  • Column: An Inertsil ODS-3 C18 column is selected due to its versatility and established performance with small organic molecules. The C18 stationary phase possesses the necessary hydrophobicity to retain the analyte effectively.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a widely used organic modifier in RP-HPLC, and a gradient elution ensures that potential impurities with varying polarities are well-resolved from the main analyte peak. An initial condition of 50:50 acetonitrile:water serves as a robust starting point for method optimization.

  • Detection: UV detection at 210 nm is proposed. While the dibromo-substituted double bond acts as a UV chromophore, its maximum absorbance (λmax) may occur at a higher wavelength. It is recommended to perform a UV scan of the analyte to identify the optimal wavelength for maximum sensitivity. A wavelength of 210 nm is a logical starting point based on the analysis of similar fumarate structures.[2]

  • Flow Rate and Temperature: A flow rate of 1.0 ml/min and a column temperature of 35 °C are standard conditions that offer a favorable balance between analysis time and separation efficiency.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: Shimadzu LC-2010C HT with Lab Solutions software, or equivalent.

  • Column: Inertsil ODS-3 C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: Water; B: Acetonitrile. Gradient: 50% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration of approximately 250 µg/ml.

A Guide to HPLC Method Validation: Following ICH Q2(R1) Guidelines

The fundamental goal of method validation is to confirm that the analytical procedure is suitable for its intended purpose.[3] This guide adheres to the globally recognized ICH Q2(R1) guidelines to validate the proposed HPLC method for the purity determination of this compound.[4][5]

HPLC_Validation_Workflow HPLC Method Validation Workflow (ICH Q2) Start Method Development Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (5 Concentrations, r^2 > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Small Changes) LOD_LOQ->Robustness SystemSuitability System Suitability (Ongoing Check) Robustness->SystemSuitability ValidatedMethod Validated Method for Routine Use SystemSuitability->ValidatedMethod

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that are expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Protocol:

    • Inject a blank solution (acetonitrile).

    • Inject a standard solution of this compound.

    • If available, inject solutions containing known impurities.

    • Conduct stress testing on the analyte (e.g., exposure to acid, base, oxidative conditions, heat, and light) and inject the resulting samples.

  • Acceptance Criteria: The peak corresponding to this compound should be well-resolved from all other peaks in the chromatogram. Peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity and Range

Linearity confirms that the method's response is directly proportional to the concentration of the analyte across a defined range.[6]

  • Protocol: Prepare a series of at least five standard solutions of this compound at varying concentrations, typically from 50% to 150% of the target concentration (e.g., 125, 187.5, 250, 312.5, and 375 µg/ml).

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be greater than 0.999.

Concentration (µg/ml)Peak Area (arbitrary units)
125550,000
187.5825,000
2501,100,000
312.51,375,000
3751,650,000
> 0.999
Accuracy

Accuracy reflects the closeness of the test results to the true value and is often assessed through spike recovery studies.[6]

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of this compound into a placebo or a known matrix.

  • Acceptance Criteria: The mean percent recovery should fall within the range of 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/ml)Measured Conc. (µg/ml)% Recovery
80%200198.499.2%
100%250251.0100.4%
120%300298.299.4%
Precision

Precision is the measure of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Evaluates precision under the same operating conditions over a short period.

  • Intermediate Precision: Assesses precision within the same laboratory but on different days, with different analysts, or using different equipment.

  • Protocol:

    • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 2.0%.

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6%RSD
Repeatability (Area)1,101,0001,098,0001,105,0001,103,0001,099,0001,102,000< 1.0%
Intermediate (Area)1,106,0001,095,0001,109,0001,112,0001,097,0001,108,000< 1.5%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy.

  • LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Protocol: These limits are typically established based on the signal-to-noise ratio (S/N). The LOD is often defined at an S/N of 3:1, while the LOQ is established at an S/N of 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness measures the method's ability to remain unaffected by small, deliberate variations in its parameters.[8]

  • Protocol: Intentionally vary parameters such as:

    • Flow rate (e.g., ± 0.1 ml/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Acceptance Criteria: System suitability parameters, such as tailing factor and theoretical plates, should remain within acceptable limits, and the results should not be significantly impacted by these variations.

Comparative Analysis: HPLC vs. GC and qNMR

The selection of an analytical technique is a critical decision influenced by the analyte's properties, available instrumentation, and the specific requirements of the analysis.

Method_Selection Method Selection for Purity Analysis Analyte This compound IsVolatile Is the analyte volatile & thermally stable? Analyte->IsVolatile RefStd Is a certified reference standard available? Analyte->RefStd HPLC HPLC (Good for non-volatile impurities) IsVolatile->HPLC No GC GC (Industry standard for this analyte) IsVolatile->GC Yes RefStd->HPLC Yes RefStd->GC Yes qNMR qNMR (Absolute quantification, no ref. std. needed) RefStd->qNMR No

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)
  • Pros:

    • Excellent for the analysis of non-volatile or thermally labile compounds.

    • High resolution and sensitivity with UV detection.

    • Well-established and widely available instrumentation.

  • Cons:

    • Requires the analyte to be soluble in the mobile phase.

    • May necessitate a reference standard of known purity for accurate quantification.

    • Potentially longer analysis times compared to modern GC methods.

Gas Chromatography (GC)

As indicated by commercial suppliers, GC is a frequently used method for this analyte.[1] The current standard for the analysis of organohalogens is often gas chromatography with a suitable detector.[9]

  • Pros:

    • Ideal for volatile and thermally stable compounds like this compound.

    • Typically provides fast analysis times.

    • High sensitivity, particularly with detectors like a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Cons:

    • Not suitable for non-volatile or thermally labile impurities.

    • Derivatization may be necessary for some compounds to enhance volatility or thermal stability, although this is unlikely for the target analyte.[10]

Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[11][12]

  • Pros:

    • Enables absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound.[13]

    • It is a non-destructive technique.

    • Provides structural information in addition to quantitative data.

    • The signal intensity is directly proportional to the molar amount of the analyte, which simplifies quantification.[14]

  • Cons:

    • Requires access to a high-field NMR spectrometer, which is less common than HPLC or GC systems.

    • Exhibits lower sensitivity compared to chromatographic methods.

    • Complex mixtures can result in overlapping signals, which can complicate the analysis.

FeatureHPLCGCqNMR
Analyte Volatility Not requiredRequiredNot required
Reference Standard Required for purityRequired for purityNot required (uses internal std)
Sensitivity HighVery HighModerate
Instrumentation Widely availableWidely availableSpecialized
Analysis Time ModerateFastFast (for data acquisition)
Best For... Non-volatile impuritiesVolatile analytesAbsolute purity without a specific standard

Conclusion and Recommendation

For the routine quality control of this compound, a validated Gas Chromatography (GC) method is likely the most efficient and industry-standard approach, given the analyte's volatility.

However, a validated RP-HPLC method, as detailed in this guide, serves as a robust and essential alternative, particularly for identifying and quantifying non-volatile impurities that would be missed by GC. Its development and validation are crucial for comprehensive purity profiling.

For the primary characterization of a new batch or for establishing the purity of a potential in-house reference standard, qNMR is the superior technique. Its ability to provide an absolute purity value without relying on a pre-existing, certified standard of the same compound makes it an invaluable tool in research and development settings.[11][12]

Ultimately, a multi-faceted approach that utilizes two orthogonal techniques (e.g., GC and HPLC, or chromatography and qNMR) provides the highest level of confidence in the purity of this compound, ensuring the quality and safety of its downstream applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Singh, R., et al. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (2015). Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PureSynth. Dimethyl Trans-23-Dibromobutenedioate 98.0%(GC). [Link]

  • PubMed. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • ResearchGate. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • SciSpace. (1916). On the detection and determination of halogens in organic compounds. [Link]

  • PubChem. This compound. [Link]

  • SIELC Technologies. Separation of Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. [Link]

  • ResearchGate. (2025). Dimethyl Carbonate as a Mobile-Phase Modifier for Normal-Phase and Hydrophilic Interaction Liquid Chromatography. [Link]

Sources

Spectroscopic Comparison of cis- and trans-Dibromobutenedioate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Authored by: A Senior Application Scientist

Introduction

In the fields of synthetic chemistry and drug development, the precise structural elucidation of organic molecules is paramount. Geometric isomers, such as the cis and trans isomers of dibromobutenedioate, often exhibit distinct physical, chemical, and biological properties. Dibromobutenedioate and its esters are valuable precursors in various synthetic pathways.[1] The ability to reliably distinguish between the cis (maleate derivative) and trans (fumarate derivative) forms is crucial for reaction monitoring, quality control, and mechanistic studies. A key challenge is that the trans isomer, often the initial kinetic product of synthesis, can spontaneously convert to the thermodynamically more stable cis isomer, a process that is dramatically accelerated by light.[2][3]

This guide provides a comprehensive comparison of the cis and trans isomers of dibromobutenedioate esters using a suite of standard spectroscopic techniques. We will delve into the theoretical underpinnings that govern their distinct spectral signatures and provide validated experimental data and protocols to empower researchers in their analytical endeavors.

Molecular Structure and Symmetry: The Basis for Spectroscopic Differentiation

The fundamental difference between the cis and trans isomers lies in the spatial arrangement of the bromine and carboxylate substituents around the C=C double bond. This structural variance leads to different molecular symmetries, which in turn dictates their spectroscopic behavior.

  • trans-Dibromobutenedioate : This isomer possesses a center of inversion and belongs to the C₂h point group. This high degree of symmetry means that certain vibrational modes will be IR-active while others will be Raman-active, but none will be active in both (Rule of Mutual Exclusion).

  • cis-Dibromobutenedioate : This isomer lacks a center of inversion and belongs to the C₂v point group. Its lower symmetry allows for certain vibrational modes to be both IR and Raman active.

This difference in symmetry is a powerful tool for differentiation, particularly in vibrational spectroscopy.

G Figure 1. Molecular Structures of Dibromobutenedioate Isomers cluster_cis cis-Isomer (C₂v Symmetry) cluster_trans trans-Isomer (C₂h Symmetry) cis_c1 C cis_c2 C cis_c1->cis_c2 = cis_br1 Br cis_c1->cis_br1 cis_coo1 COOR cis_c1->cis_coo1 cis_br2 Br cis_c2->cis_br2 cis_coo2 COOR cis_c2->cis_coo2 trans_c1 C trans_c1->cis_coo1 trans_c2 C trans_c1->trans_c2 = trans_br1 Br trans_c1->trans_br1 trans_c2->cis_coo2 trans_br2 Br trans_c2->trans_br2 trans_coo1 COOR trans_coo2 COOR

Caption: Figure 1. Molecular Structures of Dibromobutenedioate Isomers

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a highly effective technique for distinguishing these isomers. While neither isomer has olefinic protons, the chemical environment of the ester's alkyl protons is sufficiently different to allow for clear identification. For the common dimethyl esters, both isomers show a single sharp peak, but their chemical shifts are distinct.

Theoretical Basis: The spatial arrangement of the bulky and electronegative bromine atoms relative to the ester groups alters the electronic environment and magnetic shielding of the methyl protons. In a study by Vo, Korlacki, and Sinitskii, the methyl protons of the trans isomer were found to be slightly more deshielded (further downfield) than those of the cis isomer.[3]

Experimental Data (Dimethyl Esters):

IsomerFunctional GroupChemical Shift (δ) in CDCl₃Multiplicity
cis-OCH₃3.87 ppmSinglet
trans-OCH₃3.91 ppmSinglet
Data sourced from Vo, T. H., et al. (2022).[3]

Interpretation: The small but consistent difference of ~0.04 ppm is readily resolvable on modern NMR instruments (300 MHz and above). During synthesis via bromination of dimethyl acetylenedicarboxylate, one can observe the initial appearance of the trans peak at 3.91 ppm, which then diminishes as the more stable cis peak at 3.87 ppm grows over time.[1] This dynamic process is a definitive confirmation of the isomer identities.

Experimental Protocol: In-situ ¹H NMR Monitoring

This protocol is adapted from the methodology used to study the light-induced isomerization of dimethyl 2,3-dibromofumarate.[2]

  • Sample Preparation: In an NMR tube, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in anhydrous deuterated chloroform (CDCl₃, 0.7 mL).

  • Initiation: Carefully add bromine (2.1 equivalents) to the mixture, cap the tube, and mix for several seconds.

  • Initial Acquisition: Immediately insert the tube into the NMR spectrometer (e.g., Bruker 500 MHz).

  • Time-Course Monitoring: Acquire a ¹H NMR spectrum immediately and then at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 15 hours) to monitor the spontaneous conversion in the dark.

  • Photo-Isomerization (Optional): To observe accelerated conversion, expose the sample to ambient or a dedicated light source and continue acquiring spectra at regular intervals.[2]

  • Data Processing: Process the spectra and integrate the singlets at 3.87 ppm (cis) and 3.91 ppm (trans) to determine the relative concentration of each isomer over time.

G Figure 2. Workflow for NMR-based Isomer Analysis start Prepare Sample (Reactants in CDCl₃) add_br2 Add Bromine (t=0) start->add_br2 acquire Acquire Spectra (Every 15 min) add_br2->acquire process Process & Integrate (δ 3.87 & 3.91 ppm) acquire->process plot Plot Concentration vs. Time process->plot end Identify Isomers & Determine Kinetics plot->end

Caption: Figure 2. Workflow for NMR-based Isomer Analysis

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR also serves as a valuable tool for characterization, providing insights into the carbon framework. Each isomer is expected to show three distinct signals: one for the methyl carbons, one for the sp² carbons of the double bond, and one for the carbonyl carbons.

Theoretical Basis: Similar to ¹H NMR, the different geometric arrangements of the substituents cause slight variations in the electronic shielding of the carbon nuclei. The symmetry of both molecules means that the two sp² carbons and the two carbonyl carbons are chemically equivalent within each isomer.

Expected Data: While specific experimental data is not as readily available in the literature as ¹H NMR data, the chemical shifts can be predicted based on general principles.

IsomerCarbon TypeExpected Chemical Shift (δ) Range
cis & trans-OC H₃50-60 ppm
cis & transC =C115-125 ppm
cis & transC =O160-170 ppm

Interpretation: The key for differentiation lies in the subtle differences in chemical shifts for each carbon type between the two isomers. A comparative analysis of a known cis sample and a known trans sample would be required to establish the definitive assignments. Due to the high symmetry, a pure sample of either isomer will show only three peaks in its ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Prepare a concentrated solution of the purified isomer (20-50 mg) in an appropriate deuterated solvent (~0.7 mL CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 125 MHz for carbon).

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules. Due to their different symmetries, the cis and trans isomers are expected to exhibit significant and complementary differences in their vibrational spectra.

Theoretical Basis: The "Rule of Mutual Exclusion" is the guiding principle here. For the centrosymmetric trans isomer (C₂h), vibrational modes that are IR active are Raman inactive, and vice versa. The key vibration for differentiation is the C=C stretch.

  • trans isomer: The symmetric C=C stretching vibration does not cause a change in the molecule's dipole moment. Therefore, this vibration is IR-inactive but will produce a strong signal in the Raman spectrum .

  • cis isomer: Lacking a center of symmetry, the C=C stretch induces a change in the dipole moment, making it IR-active . It will also be Raman-active.

Expected Data:

IsomerVibrational ModeExpected IR ActivityExpected Raman ActivityExpected Frequency (cm⁻¹)
cisC=C StretchActive Active~1630-1650
transC=C StretchInactive Active (Strong) ~1630-1650
cis & transC=O StretchActive (Strong)Active~1720-1740

Interpretation: The most straightforward method of differentiation is to look for the C=C stretching band around 1640 cm⁻¹ in the IR spectrum. Its presence indicates the cis isomer, while its absence suggests the trans isomer. Conversely, the Raman spectrum of the trans isomer should show a prominent C=C stretching band that may be weak or absent in the cis isomer's Raman spectrum.

Experimental Protocol: FT-IR and Raman Spectroscopy

FT-IR (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Raman Spectroscopy:

  • Place a small amount of the sample into a glass vial or NMR tube.

  • Position the sample in the spectrometer's sample holder.

  • Focus the laser (e.g., 785 nm) onto the sample.

  • Acquire the spectrum using an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. The extent of π-conjugation and molecular planarity significantly influences the absorption wavelength (λmax) and molar absorptivity (ε).

Theoretical Basis: The trans isomer is generally more planar than the cis isomer, where steric hindrance between the bulky substituents can force the carboxylate groups slightly out of the plane of the double bond. This enhanced planarity in the trans isomer allows for more effective π-orbital overlap, which lowers the energy of the π → π* transition. Consequently, the trans isomer is expected to absorb light at a longer wavelength (lower energy) and with a higher molar absorptivity.[2]

Expected Data:

Isomerλmax (Expected)Molar Absorptivity (ε) (Expected)Rationale
cisShorter WavelengthLowerSteric hindrance reduces planarity and π-conjugation.
transLonger WavelengthHigherGreater planarity allows for more effective π-conjugation.

Interpretation: While both isomers absorb in the UV region, a comparative analysis should show the trans isomer's λmax shifted to a longer wavelength compared to the cis isomer. This technique is particularly useful for quantitative analysis of a pure isomer using the Beer-Lambert law, but less so for qualitative identification of a mixture compared to NMR.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, chloroform, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of the sample with a known concentration. Perform serial dilutions to create a series of standards.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Record the absorbance spectrum for each standard solution, typically from 400 nm down to 200 nm.

  • Analysis: Identify the λmax for the isomer and, if desired, create a calibration curve of absorbance vs. concentration to determine the molar absorptivity (ε).

Summary and Recommendations

Distinguishing between the cis and trans isomers of dibromobutenedioate is readily achievable with standard spectroscopic techniques. Each method offers unique advantages.

TechniqueKey Differentiating FeatureRecommendation for Use
¹H NMR Distinct chemical shifts for ester protons (cis: ~3.87 ppm, trans: ~3.91 ppm in CDCl₃).Primary method for identification and quantification. Excellent for in-situ reaction monitoring.
¹³C NMR Subtle differences in chemical shifts for C=C and C=O carbons.Confirmatory analysis of pure samples.
IR Spectroscopy Presence (cis) or absence (trans) of the C=C stretching band (~1640 cm⁻¹).Rapid, qualitative identification, especially for confirming the presence of the cis isomer.
Raman Spec. Strong C=C stretching band for the trans isomer.Excellent confirmatory tool, complementary to IR, for identifying the trans isomer.
UV-Vis Spec. trans isomer has a longer λmax and higher molar absorptivity.Best suited for quantitative analysis of pure, isolated isomers.

For unambiguous identification and to study the important kinetic-to-thermodynamic product transformation, ¹H NMR spectroscopy is the most powerful and informative tool . For rapid quality control of bulk material, the combination of IR and Raman spectroscopy provides a definitive and fast assessment based on vibrational selection rules.

References

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12(51), 33229-33235. Available at: [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Figshare. Dataset. Available at: [Link]

  • Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis of Thiazole Derivatives: Benchmarking a Dibromofumarate Route Against the Classic Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Thiazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science, found in everything from blockbuster drugs to advanced organic materials.[1] The enduring importance of this scaffold necessitates the continuous development and evaluation of synthetic methodologies that offer advantages in efficiency, substrate scope, and environmental impact. This guide provides an in-depth comparison of two synthetic approaches to thiazole derivatives: the universally recognized Hantzsch thiazole synthesis and a less conventional, yet mechanistically plausible, route employing diethyl dibromofumarate.

This comparison is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a critical analysis of the underlying chemical principles to inform strategic synthetic planning.

The Enduring Legacy of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains the most prominent and versatile method for the construction of the thiazole ring.[2][3] Its continued prevalence is a testament to its reliability and broad applicability. The core of this reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a related thiourea derivative.[4]

The reaction is typically facile and proceeds in good to excellent yields for a wide variety of substrates. The α-halocarbonyl component can be an α-haloketone or an α-haloester, allowing for the synthesis of a diverse array of substituted thiazoles.

Mechanistic Underpinnings of the Hantzsch Synthesis

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration. The initial step involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Intermediate2->Thiazole Dehydration

Caption: The generalized mechanism of the Hantzsch thiazole synthesis.

A Plausible Alternative: The Diethyl Dibromofumarate Route

While the Hantzsch synthesis is a powerful tool, the exploration of alternative electrophiles can open doors to novel substitution patterns on the thiazole ring. Diethyl dibromofumarate, a commercially available vicinal dihaloester, presents an interesting, though less documented, alternative to the traditional α-haloketones.

The reaction of diethyl dibromofumarate with a thioamide is anticipated to proceed in a manner analogous to the Hantzsch synthesis, yielding a thiazole-4,5-dicarboxylate derivative. This route offers direct access to a highly functionalized thiazole core, which can be a valuable building block for further synthetic transformations.

Proposed Mechanism for the Dibromofumarate Route

The proposed mechanism mirrors the logic of the Hantzsch synthesis. The thioamide sulfur is expected to initiate a nucleophilic attack on one of the bromine-bearing carbons of the diethyl dibromofumarate. This would be followed by an intramolecular cyclization of the nitrogen onto the adjacent ester carbonyl, and subsequent elimination and aromatization to form the thiazole ring.

Dibromofumarate_Mechanism Thioamide Thioamide IntermediateA Initial Adduct Thioamide->IntermediateA Nucleophilic Attack Dibromofumarate Diethyl Dibromofumarate Dibromofumarate->IntermediateA IntermediateB Cyclized Intermediate IntermediateA->IntermediateB Intramolecular Cyclization ThiazoleDicarboxylate Thiazole-4,5-dicarboxylate IntermediateB->ThiazoleDicarboxylate Elimination & Aromatization

Caption: A plausible mechanism for the synthesis of thiazole-4,5-dicarboxylates from diethyl dibromofumarate.

Comparative Analysis: Hantzsch vs. Dibromofumarate

FeatureHantzsch Synthesis (with α-Haloketone)Dibromofumarate Route
Electrophile α-Haloketone (e.g., 2-bromoacetophenone)Diethyl Dibromofumarate
Product 2,4- and/or 2,4,5-substituted thiazoles2-Substituted-4,5-dicarboxyethylthiazole
Versatility High; a wide variety of α-haloketones are available or readily synthesized.[5]Moderate; leads to a specific substitution pattern.
Reaction Conditions Typically mild; often at room temperature or with gentle heating in a polar solvent like ethanol.[6]Likely requires similar or slightly more forcing conditions due to the potentially lower reactivity of the ester carbonyl compared to a ketone.
Yields Generally high (70-95%).[1]Expected to be moderate to good, but potentially lower than the classic Hantzsch due to competing side reactions.
Key Advantages Well-established, reliable, and highly versatile.Direct access to highly functionalized thiazoles; starting material is commercially available.
Potential Challenges Lachrymatory nature of some α-haloketones.[2]Potential for cis-trans isomerization of the starting material[7][8]; less documented, requiring more optimization.

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • Stir bar and scintillation vial

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

  • Add methanol (5 mL) and a stir bar to the vial.[8]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate from the solution.

  • Isolate the crude product by vacuum filtration and wash with cold methanol.

  • The crude product is often pure enough for characterization.[8]

Protocol 2: Proposed Synthesis of Diethyl 2-Aryl-thiazole-4,5-dicarboxylate

This protocol is a proposed method based on the principles of the Hantzsch synthesis and requires optimization.

Materials:

  • Diethyl dibromofumarate

  • Substituted Thiobenzamide

  • Ethanol

  • Triethylamine (optional, as a base)

  • Reflux condenser and round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted thiobenzamide (1.0 eq).

  • Dissolve the thioamide in ethanol.

  • Add diethyl dibromofumarate (1.0 eq) to the solution.

  • Optionally, a non-nucleophilic base like triethylamine (1.1 eq) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The Hantzsch thiazole synthesis remains the gold standard for the preparation of a wide range of thiazole derivatives due to its simplicity, high yields, and broad substrate scope.[1][9] The proposed route using diethyl dibromofumarate, while less established, offers a direct and potentially valuable method for the synthesis of highly functionalized thiazole-4,5-dicarboxylates. These products can serve as versatile intermediates for the construction of more complex molecules.

Further investigation into the dibromofumarate route is warranted to fully elucidate its scope, limitations, and optimal reaction conditions. Comparative studies on a wider range of thioamides and under various catalytic conditions would provide valuable data for a more comprehensive benchmark against the classic Hantzsch synthesis. As the demand for novel thiazole-containing compounds in drug discovery and materials science continues to grow, the exploration of such alternative synthetic pathways will be crucial for innovation.

References

  • A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). Malaysian Journal of Analytical Sciences, 25(2), 256-271. Available from: [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch reaction in the synthesis of new thiazole derivatives. Mini reviews in medicinal chemistry, 15(12), 1030-1047.
  • Borcea, A. M., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Available from: [Link]

  • CHEM HELP ASAP. (2019, January 19). Hantzsch Thiazole Synthesis [Video]. YouTube. Available from: [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2017). Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable catalyst. Molecules, 22(5), 746. Available from: [Link]

  • Facchinetti, V., et al. (2016).
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Available from: [Link]

  • Kashyap, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Available from: [Link]

  • Kocabas, E., & Sirit, A. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Arkivoc, 2011(1), 183-192.
  • Kocabas, E., & Sirit, A. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. ARKIVOC, 2011(i), 183-192. Available from: [Link]

  • Kumar, A., & Kumar, R. (2024). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 17(2), 241. Available from: [Link]

  • Lavanya, P., & V, U. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(1), 221-226. Available from: [Link]

  • Li, Y., et al. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC advances, 12(52), 32471-32474. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 21, 2026, from [Link]

  • Popiołek, Ł. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7179. Available from: [Link]

  • S. E. Bramley, V. Dupplin, D. G. C. Goberdhan and G. D. Meakins, J. Chem. Soc., Perkin Trans. 1, 1987, 639 DOI: 10.1039/P19870000639.
  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved February 21, 2026, from [Link]

  • Tereshchenko, A. V., et al. (2022).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zareef, M., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 18(12), 3247-3269.

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A Researcher's Guide to Covalent Engagement: A Kinetic Comparison of Michael Acceptors, Including Dibromofumarate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of covalent drug design, the choice of the electrophilic warhead is a critical decision that profoundly influences a molecule's reactivity, selectivity, and overall pharmacological profile. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of this field, particularly for targeting the nucleophilic thiol of cysteine residues within proteins.[1][2] This guide provides an in-depth, objective comparison of the kinetic performance of several prominent Michael acceptors, with a special focus on the highly reactive yet less commonly documented diethyl dibromofumarate. By synthesizing experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in the selection and application of these powerful chemical tools.

The Michael Addition: A Gateway to Covalent Inhibition

The therapeutic potential of covalently modifying a biological target is immense, offering advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[3] The Michael addition reaction is a favored strategy for achieving this, proceeding through the attack of a nucleophile, typically a thiolate anion (the deprotonated form of a thiol), on the β-carbon of an electron-deficient alkene.[2] This forms a stable covalent bond, effectively and often irreversibly inhibiting the target protein.

The general mechanism of a base-catalyzed thiol-Michael addition is a cyclical process involving the generation of a reactive thiolate anion, its addition to the Michael acceptor to form a carbanion intermediate, and subsequent proton transfer to yield the final thioether adduct and regenerate the thiolate.[4][5]

G Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Adduct Thioether Adduct Base Base Carbanion Carbanion Intermediate Thiolate->Carbanion Nucleophilic Attack MichaelAcceptor Michael Acceptor (e.g., Diethyl Fumarate) Carbanion->Adduct Protonation Adduct->Thiolate Regeneration of Thiolate (from another Thiol)

Figure 1: Generalized mechanism of a base-catalyzed Thiol-Michael addition reaction.

The kinetics of this reaction are paramount. A warhead that is too reactive may lead to off-target effects and potential toxicity, while one with insufficient reactivity may not achieve the desired level of target engagement. Therefore, a quantitative understanding of the reaction rates of different Michael acceptors is essential for rational drug design.

A Kinetic Spectrum of Michael Acceptors: A Comparative Analysis

To provide a clear and actionable comparison, the following table summarizes the second-order rate constants for the reaction of various Michael acceptors with the biologically relevant thiol, glutathione (GSH), under near-physiological conditions (pH 7.4). Glutathione is the most abundant cellular thiol, making it a crucial molecule to consider when evaluating the potential for both on-target and off-target reactions.[6][7]

Michael AcceptorStructureSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Reference
Diethyl Dibromofumarate Estimated to be very highN/A
Dimethyl Fumarate (DMF) High[6]
Monomethyl Fumarate (MMF) Lower than DMF[6]
N-Aryl Maleimide Very High[8][9]
Acrylamide Low[10]
Acrylophenone High[11]

Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF): DMF is a clinically approved drug for multiple sclerosis and psoriasis.[12][13] It is known to react readily with glutathione.[6][7] However, it is also rapidly hydrolyzed in vivo to its active metabolite, monomethyl fumarate (MMF), which reacts with GSH at a significantly lower rate.[6] This metabolic conversion is a key consideration in its pharmacological profile.

N-Aryl Maleimides: Maleimides are among the most reactive Michael acceptors used in bioconjugation and drug delivery.[8][9] Their high reactivity is attributed to the cyclic structure which enhances the electrophilicity of the double bond. N-aryl substitution can further modulate this reactivity.[8]

Acrylamides and Acrylophenones: Acrylamides are generally less reactive than fumarates and maleimides, a property that can be advantageous in designing targeted covalent inhibitors where a degree of selectivity is conferred by non-covalent binding interactions prior to covalent bond formation.[14] In contrast, acrylophenones, with an additional activating aryl ketone group, exhibit significantly higher reactivity.[11]

Experimental Protocol: A General Method for Kinetic Analysis of Michael Acceptors by ¹H NMR Spectroscopy

To facilitate the direct comparison of Michael acceptors, a robust and reproducible experimental protocol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time reaction monitoring, allowing for the simultaneous observation and quantification of reactants and products.[5]

Objective: To determine the second-order rate constant for the reaction of a Michael acceptor with a model thiol (e.g., N-acetylcysteine or glutathione) under pseudo-first-order conditions.

Materials:

  • Michael acceptor of interest (e.g., diethyl dibromofumarate, dimethyl fumarate, etc.)

  • Model thiol (N-acetylcysteine or Glutathione)

  • Deuterated phosphate buffer (e.g., 100 mM sodium phosphate in D₂O, pH 7.4)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR spectrometer (400 MHz or higher)

  • Thermostatted NMR probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Michael acceptor in a suitable deuterated organic solvent (e.g., DMSO-d₆) to ensure solubility before dilution in the aqueous buffer.

    • Prepare a stock solution of the model thiol and the internal standard in the deuterated phosphate buffer.

  • NMR Acquisition Setup:

    • Equilibrate the NMR probe to the desired temperature (e.g., 25 °C or 37 °C).

    • Optimize shimming on a sample of the deuterated buffer.

    • Set up a series of 1D ¹H NMR experiments to be acquired automatically over time. The time interval between experiments should be adjusted based on the expected reaction rate.

  • Reaction Initiation and Monitoring:

    • In a clean NMR tube, add the thiol solution and the internal standard.

    • Acquire a spectrum of the initial thiol solution (t=0).

    • Initiate the reaction by adding a small, precise volume of the Michael acceptor stock solution to the NMR tube. Ensure rapid and thorough mixing.

    • Immediately begin the automated acquisition of ¹H NMR spectra at the predetermined time intervals.

  • Data Processing and Analysis:

    • Process the series of spectra (e.g., Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a non-overlapping peak of the disappearing Michael acceptor and a non-overlapping peak of the appearing product adduct. The internal standard peak should be used for normalization.

    • Plot the concentration of the Michael acceptor versus time.

    • Under pseudo-first-order conditions (where the thiol is in large excess, e.g., >10-fold), the reaction will follow first-order kinetics with respect to the Michael acceptor. The natural logarithm of the Michael acceptor concentration versus time should yield a straight line with a slope equal to -k_obs.

    • The second-order rate constant (k) can then be calculated using the equation: k = k_obs / [Thiol] .

G cluster_prep Sample Preparation cluster_nmr NMR Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_MA Prepare Michael Acceptor Stock Solution Initiate Initiate Reaction: Add Michael Acceptor Prep_MA->Initiate Prep_Thiol Prepare Thiol & Internal Standard Stock Solution Initial_Spec Acquire Initial Thiol Spectrum (t=0) Prep_Thiol->Initial_Spec Equilibrate Equilibrate Probe Temperature Shim Optimize Shimming Equilibrate->Shim Setup_Acq Setup Time-course Acquisition Shim->Setup_Acq Setup_Acq->Initial_Spec Initial_Spec->Initiate Monitor Automated NMR Acquisition Over Time Initiate->Monitor Process Process Spectra Monitor->Process Integrate Integrate Peaks Process->Integrate Plot Plot Concentration vs. Time Integrate->Plot Calculate Calculate Rate Constants Plot->Calculate

Figure 2: Experimental workflow for the kinetic analysis of Michael acceptors by ¹H NMR.

Causality Behind Experimental Choices

  • Pseudo-first-order conditions: Using a large excess of the thiol simplifies the kinetic analysis by making the reaction rate dependent only on the concentration of the Michael acceptor. This allows for a more straightforward determination of the observed rate constant (k_obs).

  • Deuterated buffer: The use of D₂O as the solvent is necessary for NMR spectroscopy to avoid a large, overwhelming solvent signal.

  • Internal standard: An internal standard with a known, constant concentration is crucial for accurate quantification of the changes in reactant and product concentrations over time, correcting for any variations in sample volume or spectrometer performance.

  • Thermostatted probe: Maintaining a constant temperature is critical for kinetic studies, as reaction rates are highly temperature-dependent.

Conclusion and Future Directions

The selection of a Michael acceptor for covalent drug design is a multifaceted decision that requires a deep understanding of structure-activity relationships and reaction kinetics. This guide has provided a comparative overview of several key classes of Michael acceptors, highlighting the expected high reactivity of diethyl dibromofumarate. The provided experimental protocol offers a standardized method for researchers to generate their own comparative kinetic data, enabling a more informed and rational approach to covalent inhibitor design.

Future research should focus on obtaining precise experimental kinetic data for a wider range of Michael acceptors, including diethyl dibromofumarate, under standardized conditions. Furthermore, computational studies can provide valuable insights into the transition state energies and reaction mechanisms, further aiding in the prediction of reactivity and the design of next-generation covalent therapies with improved efficacy and safety profiles.[4][15]

References

  • Schmidt, T. J., et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. Bioorganic & Medicinal Chemistry, 15(1), 333-342.
  • Zhang, T., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society.
  • Lin, C. Y., et al. (2019). MRI Detection of Hepatic N-Acetylcysteine Uptake in Mice. Molecular Pharmaceutics, 16(10), 4385-4394.
  • Carmichael, J., et al. (1988). A novel interaction of diethyldithiocarbamate with the glutathione/glutathione peroxidase system. Carcinogenesis, 9(9), 1645-1649.
  • Deneke, S. M., et al. (1990). Depletion of tissue glutathione with diethyl maleate enhances hyperbaric oxygen toxicity. American Journal of Physiology-Lung Cellular and Molecular Physiology, 258(6), L308-L312.
  • Zieliński, P. A., et al. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. New Journal of Chemistry, 46(45), 21743-21748.
  • Huang, S., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry, 12(23), 3343-3354.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl trans-2,3-Dibromobutenedioate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core component of scientific integrity. This guide provides a detailed, field-proven protocol for the safe handling and disposal of dimethyl trans-2,3-dibromobutenedioate (CAS No. 116631-94-8), a halogenated organic compound. The procedures outlined here are designed to protect personnel, ensure regulatory compliance, and build a culture of safety within your organization.

Core Principle: Hazard-Based Waste Management

Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is an organobromine compound, and its disposal pathway is dictated by the presence of these halogen atoms.

The primary reason for the stringent disposal protocols for halogenated compounds is their behavior during thermal decomposition. Standard incineration of non-halogenated organic solvents often allows for energy recovery through a process known as fuel blending.[1][2] However, the combustion of brominated compounds like this compound generates highly corrosive and toxic hydrogen bromide (HBr) gas.[3][4] This requires specialized high-temperature incineration facilities equipped with acid gas scrubbers to neutralize these byproducts, a process that is significantly more complex and costly.[2][5]

Table 1: Hazard Profile of this compound

Hazard TypeDescriptionGHS ClassificationPrimary Sources
Skin Contact Causes skin irritation.[6] Prolonged contact may lead to redness and dermatitis.[3]Skin Irritation (Category 2)[6]
Eye Contact Causes serious eye irritation and is a lachrymator, meaning it stimulates tear production.[3][6][7]Eye Irritation (Category 2A)[6][8]
Inhalation/Ingestion May be harmful if inhaled or swallowed, potentially causing respiratory tract irritation.[3][9][10]Not formally classified, but precautionary statements advise against exposure.[9][10]
Combustion Products Thermal decomposition emits toxic fumes, including carbon oxides and hydrogen bromide (HBr).[3][4]Not applicable[3][4]

Personnel Protection and Handling: A Proactive Approach

Before generating the first drop of waste, establishing a robust safety protocol is essential. The hierarchy of controls prioritizes engineering and administrative measures over sole reliance on personal protective equipment (PPE).

Engineering and Environmental Controls

All handling of this compound, including transfer to a waste container, must be conducted within a certified chemical fume hood.[3][9] This provides the primary barrier of protection by ensuring adequate ventilation and containing any vapors or aerosols.[9][11]

Required Personal Protective Equipment (PPE)

Proper PPE is the final line of defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in accordance with institutional policies.[8][10]

  • Eye Protection: Chemical safety goggles are mandatory.[3][7] For tasks with a higher splash risk, the use of a full face shield in addition to goggles is recommended.[10]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, impervious clothing may be necessary.[3][9]

G cluster_controls Hierarchy of Safety Controls Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative More Effective PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Less Effective

Caption: Hierarchy of controls for safe chemical handling.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use only a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[2][12] The container must be leak-proof.[13]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[1][14] The label must clearly state:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[12]

    • The associated hazards (e.g., "Irritant," "Flammable").[14]

    • The accumulation start date.

Step 2: Critical Waste Segregation

This is the most important step in the process.

  • Dedicate a Halogenated Waste Stream: this compound waste must be collected in a container designated exclusively for halogenated organic compounds .[1][2][12]

  • AVOID Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[1][2] Contaminating a large volume of non-halogenated solvent with even a small amount of a brominated compound necessitates the entire volume be treated as more expensive halogenated waste.[2]

  • Incompatible Materials: Do not mix this waste with strong acids, bases, oxidizers, or heavy metals.[1]

Step 3: Waste Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Secondary Containment: The container must be kept in a secondary containment bin to control any potential leaks.[14]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[3][15]

  • Container Management: Keep the container cap securely closed at all times, except when actively adding waste.[1][12][14] Do not fill the container beyond 75-80% capacity to allow for vapor expansion.[13]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full or has reached the institutional time limit for accumulation, arrange for pickup through your EHS department or licensed hazardous waste contractor.[13][16]

  • Documentation: Ensure all paperwork is completed accurately, listing all components if it is a mixed waste stream.

G cluster_streams Waste Segregation start Waste Generated container Select & Pre-Label UN-approved Container start->container decision Is the waste halogenated? container->decision halo Collect in 'Halogenated Organic Waste' Container decision->halo Yes non_halo Collect in 'Non-Halogenated Organic Waste' Container decision->non_halo No storage Store in Secondary Containment in Satellite Accumulation Area halo->storage pickup Request Pickup from EHS when container is 3/4 full storage->pickup end Final Disposal by Licensed Contractor pickup->end

Caption: Decision workflow for proper chemical waste segregation and disposal.

Emergency Response Protocols

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Management

For a small laboratory spill:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate and Ventilate: Ensure the spill is contained within a fume hood if possible. Evacuate non-essential personnel.[11]

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby equipment.[10][11][15]

  • Absorb Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4][14]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, compatible container.[4][11]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.[14]

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[12]

First Aid for Exposure
Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][7][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3][8]
Inhalation Move the individual to fresh air immediately.[7][9][11] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[7][9]
Ingestion Do NOT induce vomiting.[10][11] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[10][11] Seek immediate medical attention.[10][11]

In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.[9][10]

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance | I-WASTE DST. Retrieved from EPA.gov. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from UIUC. [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST. Retrieved from EPA.gov. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%. Retrieved from Cole-Parmer. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from UGA ESD. [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from UBC SRS. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from Temple University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.